molecular formula C20H21NO6S B613485 Fmoc-D-methionine sulfone CAS No. 1247791-23-6

Fmoc-D-methionine sulfone

Número de catálogo: B613485
Número CAS: 1247791-23-6
Peso molecular: 403,5 g/mole
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-D-methionine sulfone is a protected, oxidized amino acid derivative that serves as a critical building block in advanced peptide synthesis and biomedical research. Its primary application is in Solid-Phase Peptide Synthesis (SPPS), where the Fmoc group provides reversible protection for the amino terminus, enabling the controlled, step-wise construction of complex peptide sequences. The incorporation of the methionine sulfone moiety is a strategic approach for synthesizing challenging, aggregation-prone peptides. The sulfone group significantly increases the peptide's polarity during synthesis, which improves solubility and facilitates purification via High-Performance Liquid Chromatography (HPLC). This is particularly valuable for producing hydrophobic peptides of therapeutic interest, such as segments of the TAR DNA-binding protein 43 (TDP-43) and the human prion protein. In drug development, this compound is instrumental for introducing D-methionine sulfone residues into peptide-based therapeutics. The D-configuration confers increased resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life and bioavailability of potential drugs. Furthermore, the distinct chirality can induce specific conformational changes, allowing researchers to fine-tune the biological activity and binding affinity of synthetic peptides for specific targets. The sulfone functional group also provides unique reactivity that is exploited in bioconjugation strategies. It enables the precise attachment of peptides to other biomolecules, antibodies, or drug carriers, facilitating the development of targeted delivery systems, particularly in areas like cancer therapy. The research value of Fmoc-D-methionine sulfone is further highlighted in proteomics and enzymology. The methionine sulfone structure is a key motif recognized by certain enzymes, such as Human Neutrophil Elastase (HNE), which exhibits a marked substrate preference for methionine sulfone over other oxidation states. This selectivity is crucial for studying proteolytic pathways in inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD). Unlike methionine sulfoxide, the sulfone form is exceptionally stable and is not reduced by known biological pathways, making it a permanent and reliable modification for structural studies, analytical standards, and the development of stable inhibitors.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLKPACOHZKRFM-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Fmoc-D-Methionine Sulfone Solubility & Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and application protocols for Fmoc-D-methionine sulfone in solid-phase peptide synthesis (SPPS).

Executive Summary

Fmoc-D-methionine sulfone (Fmoc-D-Met(O₂)-OH) is a specialized amino acid derivative used primarily in peptide synthesis to introduce a stable, oxidized methionine analog. Unlike methionine sulfoxide, the sulfone moiety is irreversibly oxidized, providing a chemically stable, polar side chain that mimics oxidative stress biomarkers or alters peptide solubility and aggregation profiles.

This guide provides validated solubility data, dissolution protocols, and handling strategies to ensure high coupling efficiency and prevent synthesis failure due to precipitation or incomplete solvation.

Physicochemical Profile

The following data establishes the baseline identity and physical constraints of the reagent.

PropertySpecification
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-methionine sulfone
Synonyms Fmoc-D-Met(O₂)-OH
CAS Number 1247791-23-6
Molecular Weight 403.45 g/mol
Molecular Formula C₂₀H₂₁NO₆S
Appearance White to off-white crystalline powder
Melting Point 156 – 161 °C
Optical Rotation

(C=1 in DMF)
Side Chain Polarity High (Sulfone group is strongly polar)

Solubility Data & Solvent Compatibility

Fmoc-D-Met(O₂)-OH exhibits distinct solubility characteristics compared to its unoxidized counterpart (Fmoc-D-Met-OH) due to the increased polarity of the sulfone group.

Primary Solubility Data

The "Gold Standard" for SPPS reagent quality control is clear solubility at 0.5 M concentration.

SolventSolubility Limit (approx.)[1][2][3]Suitability for SPPSNotes
DMF (N,N-Dimethylformamide)≥ 0.5 M (Clearly soluble)Optimal Standard solvent for dissolution and coupling.
NMP (N-Methyl-2-pyrrolidone)≥ 0.5 MExcellent Preferred for "difficult" sequences or microwave synthesis; reduces aggregation.
DCM (Dichloromethane)Low / ModeratePoor The polar sulfone group reduces solubility in non-polar DCM compared to standard Fmoc-Met-OH. Avoid as primary solvent.
Methanol/Ethanol ModerateForbidden Protic solvents react with activated esters; strictly avoid during coupling steps.
Water InsolubleN/A Precipitates immediately.
Mechanistic Insight: The "Polarity Paradox"

While the sulfone group increases the hydrophilicity of the side chain, it can paradoxically lead to inter-chain aggregation in the growing peptide due to strong dipole-dipole interactions. Consequently, while the monomer dissolves well in DMF, the coupling efficiency may drop if the resin-bound peptide aggregates.

  • Recommendation: For sequences >15 residues containing Met(O₂), use NMP or binary solvent systems (DMF/DMSO) to disrupt potential secondary structure formation.

Experimental Protocol: Dissolution & Coupling

This protocol is designed to generate a 0.2 M working solution , the industry standard for automated synthesizers to prevent viscosity issues and ensure stoichiometric excess.

Reagents Required[3][4][9][10][11]
  • Fmoc-D-Met(O₂)-OH (MW: 403.45)

  • High-grade DMF (Amine-free, <0.03% water)

  • Sonicator (Optional but recommended)

Step-by-Step Workflow
  • Calculation: Calculate the mass required for a 0.2 M solution.

    • Formula:

      
      
      
    • Example: To prepare 10 mL, weigh 0.807 g .

  • Weighing: Weigh the powder into a dry polypropylene tube. Avoid glass scintillation vials if using automated grippers to prevent breakage.

  • Solvent Addition: Add 70% of the calculated DMF volume.

  • Vortexing: Vortex vigorously for 30 seconds. The powder should disperse but may not fully dissolve immediately due to crystal lattice energy.

  • Sonication (Critical Step): Sonicate at ambient temperature for 1–2 minutes.

    • Why? The sulfone analog has a higher melting point and lattice energy than standard Met. Sonication ensures complete breakdown of micro-aggregates that can clog synthesizer lines.

  • Final Adjustment: Add the remaining DMF to reach the target volume and invert to mix.

  • Visual Inspection: Hold against a light source. The solution must be optically clear with no floating particulates.

Automated Workflow Diagram

The following diagram illustrates the decision logic for solvent selection and preparation, ensuring self-validating checks are met.

G Start Start: Fmoc-D-Met(O2)-OH Solid CheckScale Check Synthesis Scale Start->CheckScale SolventChoice Select Solvent CheckScale->SolventChoice DMF DMF (Standard) For standard peptides SolventChoice->DMF Standard NMP NMP (High Performance) For aggregation-prone seqs SolventChoice->NMP Difficult Seq Dissolve Add Solvent (Target 0.2M) DMF->Dissolve NMP->Dissolve Vortex Vortex (30s) Dissolve->Vortex Sonicate Sonicate (1-2 min) Break Crystal Lattice Vortex->Sonicate Inspect Visual Inspection: Optically Clear? Sonicate->Inspect Proceed Proceed to Coupling (HBTU/DIEA or DIC/Oxyma) Inspect->Proceed Yes Filter Filter (0.45 µm PTFE) or Re-Sonicate Inspect->Filter No (Particulates) Filter->Proceed

Figure 1: Decision tree for the preparation of Fmoc-D-methionine sulfone solutions in SPPS.

Troubleshooting & Stability

Common Issues
  • Incomplete Dissolution: If the solution remains cloudy after sonication, check the water content of your DMF. Water acts as an anti-solvent for protected amino acids. Ensure DMF is "sequencing grade" or stored over molecular sieves.

  • Gelation: At concentrations >0.5 M, the solution may become viscous or gel upon standing due to hydrogen bonding. Always prepare fresh or dilute to 0.2 M.

Stability[7][10]
  • Oxidation: Unlike Fmoc-Met-OH, the sulfone derivative is already fully oxidized . It requires no special protection from air (argon blanketing is unnecessary for the amino acid itself, though recommended for the solvent).

  • Shelf Life: The solid is stable at 2–8 °C for >2 years. Solutions in DMF should be used within 24 hours to prevent slow Fmoc deprotection by trace amines in the solvent.

References

  • National Center for Biotechnology Information. Methionine Sulfone and Sulfoxide in Peptide Synthesis. PubChem.[4] Available at: [Link]

Sources

Technical Guide: Fmoc-D-Methionine Sulfone – Stability Profile & SPPS Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-D-Methionine sulfone [Fmoc-D-Met(O₂)-OH] represents a critical strategic tool in modern peptide drug discovery.[1] Unlike native methionine, which is susceptible to spontaneous oxidation into a racemic mixture of sulfoxides during synthesis and storage, the sulfone analog is chemically inert to oxidative stress. Furthermore, the inclusion of the D-enantiomer confers resistance to proteolytic degradation, a vital attribute for therapeutic peptidomimetics.

This guide details the stability profile of Fmoc-D-Met(O₂)-OH, providing a validated framework for its use in Solid Phase Peptide Synthesis (SPPS). It establishes that the sulfone moiety acts as a thermodynamic "sink," eliminating the need for reductive scavengers during cleavage while maintaining compatibility with standard Fmoc/tBu protocols.

Chemical Identity & Structural Logic

The utility of Fmoc-D-Met(O₂)-OH is derived from its oxidation state. Native methionine contains a thioether side chain susceptible to alkylation and oxidation. The sulfone derivative is fully oxidized, rendering the sulfur atom electron-deficient and non-nucleophilic.

Physicochemical Profile
PropertySpecification
Chemical Name N-alpha-(9-Fluorenylmethoxycarbonyl)-D-methionine sulfone
CAS Number 1247791-23-6 (D-isomer); 163437-14-7 (L-isomer)
Formula C₂₀H₂₁NO₆S
Molecular Weight 403.45 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, NMP, DMSO; Sparingly soluble in DCM
Chirality D-Enantiomer (Non-proteinogenic)
The Oxidation Hierarchy (Visualized)

The following diagram illustrates the oxidative hierarchy, demonstrating why the sulfone is the preferred stable endpoint for specific applications.

MetOxidation cluster_0 Oxidation Susceptibility Met Methionine (Met) (Thioether) Susceptible to [O] & Alkylation MetO Methionine Sulfoxide (Met(O)) (Sulfoxide) Chiral Sulfur (Mix of isomers) Met->MetO Spontaneous Oxidation (Air/Peroxides) MetO2 Methionine Sulfone (Met(O₂)) (Sulfone) Chemically Inert / Stable MetO->MetO2 Strong Oxidation (H₂O₂/Performic Acid) MetO2->MetO2 Stable in TFA Stable in Air

Figure 1: The oxidation pathway of Methionine. Met(O₂) represents the stable thermodynamic endpoint, immune to further oxidative degradation.

Stability Profile in SPPS

The incorporation of Fmoc-D-Met(O₂)-OH requires understanding its behavior under the three distinct chemical environments of SPPS: Basic (Deprotection), Activation (Coupling), and Acidic (Cleavage).

Base Stability (Fmoc Removal)
  • Condition: 20% Piperidine in DMF.[2][3]

  • Observation: The N-terminal Fmoc group is removed quantitatively.

  • Side Chain Stability: The sulfone side chain (

    
    ) is completely stable to repetitive base treatments. Unlike sensitive esters (e.g., Asp/Glu) which can undergo aspartimide formation, the sulfone is non-reactive in basic conditions.
    
Activation & Coupling Stability
  • Risk Factor: Racemization of D-amino acids.

  • Mechanism: Over-activation can lead to oxazolone formation, risking conversion of the D-isomer back to the L-isomer (or racemic mix).

  • Mitigation: Use "soft" coupling reagents. The sulfone group is electron-withdrawing, which slightly reduces the nucleophilicity of the

    
    -amine during the next coupling cycle, but does not significantly impact the activation of the Met(O₂) carboxylate.
    
  • Protocol Recommendation: Use DIC/Oxyma Pure or DIC/HOBt. Avoid phosphonium salts (PyBOP/HATU) with strong bases (DIEA) for prolonged periods unless necessary for difficult sequences.

Acid Stability (Cleavage)
  • Condition: 95% TFA (Trifluoroacetic acid).

  • Observation: High Stability.

  • Comparison:

    • Native Met: Requires scavengers (EDT, Thioanisole, or Iodide salts) to prevent

      
      -alkylation by 
      
      
      
      -butyl cations (from protecting groups like Boc/tBu).
    • Met(O₂): The sulfur is already oxidized and electron-poor. It does not act as a nucleophile. Therefore, it will not accept

      
      -butyl cations.
      
    • Strategic Advantage: You can use "odorless" cleavage cocktails (TFA/TIS/Water) without the need for malodorous thiols like EDT (Ethanedithiol).

Experimental Protocols

Workflow Logic

SPPS_Workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection 20% Piperidine/DMF (2 x 10 min) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Couple Coupling Fmoc-D-Met(O₂)-OH Reagents: DIC / Oxyma Pure (3 eq, 60 min) Wash1->Couple Check Kaiser Test / Chloranil Test Couple->Check Decision Complete? Check->Decision Decision->Deprotect Yes (Next AA) Decision->Wash1 No (Recouple) Cleavage Global Cleavage TFA / TIS / H₂O (95:2.5:2.5) Decision->Cleavage Synthesis Done Workup Precipitation in Cold Ether Centrifugation Cleavage->Workup Analysis HPLC Analysis (Note: Met(O₂) elutes earlier than Met) Workup->Analysis

Figure 2: Optimized SPPS workflow for Fmoc-D-Met(O₂)-OH, highlighting the simplified cleavage cocktail.

Step-by-Step Coupling Protocol

This protocol ensures maximal enantiomeric purity and coupling efficiency.

  • Solubilization: Dissolve Fmoc-D-Met(O₂)-OH (3.0 equivalents relative to resin loading) in minimum DMF.

    • Note: If solution appears cloudy, mild sonication is permissible. The sulfone is polar; ensure the DMF is dry.

  • Activation: Add Oxyma Pure (3.0 eq) and DIC (3.0 eq).

    • Pre-activation: Allow to react for 2-3 minutes before adding to the resin. This minimizes exposure of the resin-bound amine to free carbodiimide.

  • Reaction: Add the mixture to the deprotected resin. Shake/agitate at room temperature for 45–60 minutes.

  • Monitoring: Perform a Kaiser test (ninhydrin). If blue (positive), recouple using HATU/DIEA (only for the second pass to minimize racemization risk).

Cleavage & Isolation

Because Met(O₂) is stable, the "Reagent H" (TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I) typically used to reduce Met(O) back to Met is unnecessary and contraindicated .

  • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

  • Time: 2–3 hours at room temperature.

  • Post-Cleavage: Precipitate in ice-cold diethyl ether. The sulfone peptide is likely to be more polar; ensure the ether is very cold to maximize recovery.

Analytical Data & QC

When analyzing the final product, the presence of the sulfone group alters the chromatographic profile compared to native methionine.

ParameterNative Met PeptideD-Met(O₂) PeptideNote
HPLC Retention Later eluting (More hydrophobic)Earlier eluting (More polar)Sulfone adds polarity.
Mass Spec (Delta) MWMW + 32 Da Addition of two oxygens.
Stability (24h in soln) Susceptible to oxidationStable No change in peak area.
Enantiomeric Purity L-formD-form Requires chiral chromatography to verify D-integrity if racemization is suspected.

References

  • Gongora-Benitez, M., et al. (2011). Methionine-containing peptides: Avoiding secondary reactions in the final global deprotection. ACS Omega. Retrieved February 1, 2026, from [Link]

Sources

An In-Depth Technical Guide to the NMR Spectrum of Fmoc-D-methionine Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of Fmoc-D-methionine sulfone. As a critical building block in solid-phase peptide synthesis (SPPS), particularly for peptides containing oxidized methionine residues, a thorough understanding of its spectral characteristics is paramount for identity confirmation and purity assessment. This document offers an in-depth interpretation of the predicted ¹H and ¹³C NMR spectra, supported by established principles of NMR spectroscopy and data from related compounds. Furthermore, it outlines a field-proven protocol for sample preparation and data acquisition, ensuring researchers can reliably obtain and interpret high-quality NMR data for this important amino acid derivative.

Introduction: The Significance of Fmoc-D-methionine Sulfone in Peptide Chemistry

Fmoc-D-methionine sulfone, systematically named (2R)-2-[(fluoren-9-ylmethoxy)carbonylamino]-4-(methylsulfonyl)butanoic acid, is a derivative of the amino acid methionine where the thioether side chain has been fully oxidized to a sulfone. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function makes it suitable for use in Fmoc-based solid-phase peptide synthesis (SPPS).

The incorporation of methionine sulfone into peptides is of significant interest in drug development and biomedical research. The oxidation of methionine to its sulfoxide and sulfone forms is a common post-translational modification that can occur in vivo under conditions of oxidative stress.[1] Understanding the impact of this modification on peptide and protein structure and function is a key area of investigation. By synthetically introducing methionine sulfone, researchers can probe the effects of this irreversible oxidation on biological activity.[2] The use of the D-enantiomer allows for the synthesis of peptides with increased stability against enzymatic degradation. A precise and reliable method for characterizing the Fmoc-D-methionine sulfone building block is therefore essential, with NMR spectroscopy being the gold-standard for unambiguous structure elucidation.

Predicted NMR Spectral Analysis of Fmoc-D-methionine Sulfone

Due to the limited availability of experimentally acquired public spectra for Fmoc-D-methionine sulfone, this guide utilizes a high-quality predicted ¹H and ¹³C NMR spectrum generated by NMRDB.org, a well-established online prediction tool.[3][4][5] The interpretation and assignment of these predicted signals are based on fundamental NMR principles and comparison with known chemical shifts of the Fmoc protecting group and the effects of sulfur oxidation on neighboring nuclei.

Chemical Structure and Atom Numbering

For clarity in the spectral assignment, the atoms of Fmoc-D-methionine sulfone are numbered as follows:

synthesis_workflow start Start: Fmoc-D-methionine dissolve Dissolve in CH2Cl2/CH3CN start->dissolve cool Cool to 0 °C dissolve->cool add_mcpba Add m-CPBA cool->add_mcpba react Stir at 0 °C to RT add_mcpba->react quench Quench with Na2S2O3 react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end End: Fmoc-D-methionine sulfone purify->end

Caption: Workflow for the synthesis of Fmoc-D-methionine sulfone.

Step-by-Step Methodology:

  • Dissolution: Dissolve Fmoc-D-methionine (1 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidation: Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure Fmoc-D-methionine sulfone.

NMR Sample Preparation and Data Acquisition

A standardized protocol for preparing samples of Fmoc-protected amino acids for NMR analysis is crucial for obtaining high-quality, reproducible spectra.

nmr_sample_prep_workflow start Start: Fmoc-D-methionine sulfone weigh Weigh 5-10 mg of sample start->weigh dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex transfer Transfer to a clean, dry 5 mm NMR tube vortex->transfer cap Cap the NMR tube transfer->cap acquire Acquire NMR spectra cap->acquire end End: NMR Data acquire->end

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of Fmoc-D-methionine sulfone.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial.

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

  • Data Acquisition: Insert the sample into the NMR spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. It is recommended to acquire a ¹H spectrum first, followed by a ¹³C spectrum, and, if necessary, 2D correlation spectra such as COSY and HSQC for more detailed structural assignment.

Conclusion

This technical guide provides a comprehensive overview of the NMR spectral characteristics of Fmoc-D-methionine sulfone. By presenting and analyzing predicted ¹H and ¹³C NMR spectra, this document serves as a valuable resource for the identification and characterization of this important building block in peptide synthesis. The detailed experimental protocols for its synthesis and for NMR sample preparation offer practical guidance to researchers, ensuring the generation of reliable and high-quality data. A thorough understanding of the NMR spectrum of Fmoc-D-methionine sulfone is a critical component of quality control in the synthesis of peptides containing this modified amino acid, ultimately contributing to the advancement of drug discovery and development.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • Hartrampf, N., et al. (2020). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides.
  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Höck, S., Marti, R., Riedl, R., & Simeunovic, M. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA, 64(3), 200-203.
  • Cohen, J. S., Yariv, J., & Kandel, J. (1979). 13C NMR analysis of methionine sulfoxide in protein. Journal of Biological Chemistry, 254(24), 12387-12388.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • ResearchGate. (n.d.). 1H NMR spectra of the diagnostic region of Fmoc-MetO, with protons.... Retrieved from [Link]

  • Raj, M., et al. (2016). Fmoc Solid-Phase Synthesis of Protected C-terminal Modified Peptides by Formation of Backbone Cyclic Urethane Moiety. The Royal Society of Chemistry.
  • Bîrlean, L., et al. (2013). NMR characteristics of methionine-oxidized α-Syn.
  • Rao, C. S., et al. (2009). Rapid and efficient method for the preparation of Fmoc-amino acids starting from 9-fluorenylmethanol. Journal of Peptide Science, 15(8), 523-528.
  • ResearchGate. (n.d.). (A) NMR spectrum for the product of the dl-methionine oxidation by.... Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
  • NMR-Bio. (2025, May 23). NMR sample preparation guidelines. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Retrieved from [Link]

  • Kim, G., & Gladyshev, V. N. (2007). Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. Analytical Biochemistry, 370(1), 84-91.
  • Wikipedia. (n.d.). Methionine sulfoxide. Retrieved from [Link]

Sources

Methionine Sulfone: The Irreversible Endpoint of Protein Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals. It synthesizes mechanistic biology with rigorous analytical chemistry, adhering to the requested "Senior Application Scientist" persona.

Technical Guide & Analytical Workflow

Executive Summary

Methionine oxidation is a ubiquitous post-translational modification (PTM) with profound implications for protein stability, potency, and immunogenicity.[1][2] While the initial oxidation to Methionine Sulfoxide (MetO) is a regulated, reversible event managed by Methionine Sulfoxide Reductases (Msr), further oxidation to Methionine Sulfone (MetO₂) represents a critical "event horizon."[3]

MetO₂ is biologically irreversible and typically signifies severe oxidative stress or aggressive forced degradation. For biopharmaceutical developers, the presence of MetO₂ is a critical quality attribute (CQA) indicating permanent structural damage. This guide details the mechanistic pathways, mass spectrometry (MS) detection strategies, and validated protocols for characterizing MetO₂.

Part 1: The Chemistry and Biology of Methionine Oxidation[3]

The Oxidative Pathway

Methionine (Met) contains a nucleophilic thioether side chain susceptible to attack by Reactive Oxygen Species (ROS) such as hydrogen peroxide (


), hydroxyl radicals, and hypochlorite.[1][3][4]
  • Stage 1: Sulfoxide Formation (Reversible)

    • The sulfur atom is oxidized to a sulfoxide (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      ).
      
    • Mass Shift: +15.9949 Da.

    • Chirality: Creates a chiral center, yielding S- and R- diastereomers.

    • Biology: Reversible.[4] MsrA and MsrB enzymes reduce MetO back to Met, functioning as a ROS scavenging system.[4][5][6]

  • Stage 2: Sulfone Formation (Irreversible)

    • Under strong oxidative pressure, MetO is further oxidized to a sulfone (

      
      ).[3]
      
    • Mass Shift: +31.9898 Da (relative to Met).

    • Biology: Irreversible. No known mammalian enzyme can reduce MetO₂ back to MetO or Met. Its accumulation marks permanent oxidative damage.

Visualization of the Pathway

The following diagram illustrates the stepwise oxidation and the "enzymatic block" at the sulfone stage.

MetOxidation Figure 1: The Methionine Oxidation Pathway. Note the reversibility of MetO vs. the irreversibility of MetO2. Met Methionine (Met) Thioether MetO Methionine Sulfoxide (MetO) +16 Da (Chiral) Met->MetO ROS (H₂O₂) Fast MetO->Met MsrA/MsrB Enzymes (Repair) MetO2 Methionine Sulfone (MetO₂) +32 Da (Stable/Irreversible) MetO->MetO2 Strong ROS / Time Slow MetO2->MetO No Enzymatic Pathway (Blocked)

Part 2: Analytical Challenges and Mass Spectrometry

Detecting MetO₂ requires high-resolution mass spectrometry (HRMS). The primary challenge is distinguishing biological oxidation from artifactual oxidation induced during sample preparation (digestion).

Mass Spectrometry Signatures
FeatureMethionine (Met)Methionine Sulfoxide (MetO)Methionine Sulfone (MetO₂)
Delta Mass 0 Da+15.9949 Da+31.9898 Da
Chemical Formula



Neutral Loss (CID) Side chain loss (-48 Da)-64 Da (Methanesulfenic acid)No characteristic -64 loss; stable side chain.
Reversibility N/AYes (Msr Enzymes)No
The "Neutral Loss" Diagnostic

A key differentiator in Collision-Induced Dissociation (CID) is the neutral loss behavior:

  • MetO exhibits a characteristic neutral loss of 64 Da (

    
    ), often dominating the MS/MS spectrum.[7]
    
  • MetO₂ is more stable and does not exhibit this -64 Da loss. Instead, it typically shows a standard backbone fragmentation pattern, making the +32 Da precursor mass shift the primary identifier.

Critical Control: Preventing Artifacts
  • The Problem: Standard tryptic digestion (pH 8, 37°C, overnight) can spontaneously oxidize Met to MetO.

  • The Solution: MetO₂ is rarely formed artifactually under mild conditions. However, to ensure accurate quantification of in vivo MetO vs. MetO₂, use low-pH digestion or add antioxidants (e.g., methionine amide) during sample prep.

Part 3: Impact on Biotherapeutics (Monoclonal Antibodies)

In drug development, MetO₂ is a "canary in the coal mine" for stability studies.

  • Structure-Function:

    • Fc Region (Met252/Met428): Oxidation here reduces binding to the neonatal Fc receptor (FcRn), significantly shortening the antibody's half-life in serum.[8]

    • CDR Region: Oxidation in the Complementarity Determining Regions (CDRs) can directly abolish antigen binding potency.[9]

  • Immunogenicity:

    • MetO₂ creates a neo-epitope.[1] Because it is not naturally reversed in the body, it can break tolerance and trigger an anti-drug antibody (ADA) response.

  • Forced Degradation:

    • MetO₂ appears only under harsh stress (e.g., 0.1%

      
       for prolonged periods or light stress). Its presence in a drug product indicates a failure of the formulation to protect against severe oxidation.
      

Part 4: Experimental Protocols

Protocol A: Controlled Induction of MetO₂ (Positive Control)

Purpose: To generate a reference standard containing MetO₂ for MS method development.

Reagents:

  • Recombinant Protein/mAb (1 mg/mL).

  • Hydrogen Peroxide (

    
    ), 30% w/w.
    
  • Quenching Buffer: L-Methionine (200 mM) or Catalase.

Workflow:

  • Preparation: Dilute mAb to 1 mg/mL in PBS (pH 7.4).

  • Induction: Add

    
     to a final concentration of 0.5% to 1.0%  (Note: Mild oxidation uses ~0.05%; MetO₂ requires higher concentrations).
    
  • Incubation: Incubate at 37°C for 4 to 24 hours .

    • Checkpoint: At 4 hours, MetO is dominant. At 24 hours/1%

      
      , MetO₂ populations become significant.
      
  • Quenching: Add L-Methionine to a final concentration of 20 mM to scavenge remaining peroxide immediately.

  • Desalting: Buffer exchange into digestion buffer using a Zeba spin column to remove excess oxidants.

Protocol B: LC-MS Peptide Mapping for Quantification

Purpose: To separate and quantify Met, MetO, and MetO₂ species.

Workflow Diagram:

LCMS_Workflow Figure 2: Peptide Mapping Workflow for Methionine Sulfone Detection. Sample Sample (mAb) Control vs. Stressed Denature Denature & Reduce/Alkylate (Guanidine HCl / DTT / IAM) Sample->Denature Digest Tryptic Digestion pH 7.5, 37°C, 4h (Add Free Met to prevent artifacts) Denature->Digest LC RP-HPLC Separation C18 Column, Gradient Elution Digest->LC MS HRMS (Orbitrap/Q-TOF) DD-MS2 Acquisition LC->MS Analysis Data Analysis Extract Ion Chromatograms (XIC) Met (+0), MetO (+16), MetO₂ (+32) MS->Analysis

Step-by-Step Methodology:

  • Digestion:

    • Denature protein in 6M Guanidine HCl, 50 mM Tris, pH 7.5.

    • Reduce (DTT, 10 mM, 30 min, 37°C) and Alkylate (IAM, 25 mM, 20 min, dark).

    • Buffer Exchange: Move to 50 mM Tris, 1 mM CaCl₂.

    • Enzyme: Add Trypsin (1:20 enzyme:protein ratio).

    • Critical Step: Add 10 mM Methionine Amide to the digestion buffer. This acts as a "decoy" to absorb any ROS generated during digestion, preventing artificial Met oxidation.

  • LC-MS Analysis:

    • Column: C18 Peptide column (e.g., 2.1 x 150 mm, 1.7 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Shallow gradient (e.g., 1% B to 35% B over 60 min) is essential. MetO and MetO₂ are more hydrophilic than Met and will elute earlier (shift to lower retention time).

    • Elution Order: MetO₂ (Earliest) < MetO < Met (Latest).

  • Data Processing:

    • Filter for precursor ions with mass shifts of +15.9949 (MetO) and +31.9898 (MetO₂).

    • Calculate % Oxidation:

      
      
      

References

  • Chumsae, C., et al. (2007). "Arginine modifications by methylglyoxal: discovery in a recombinant monoclonal antibody and contribution to acidic species." Analytical Chemistry. Link (Context: Discusses modifications and MS detection, foundational for PTM analysis).

  • Liu, H., et al. (2008). "Heterogeneity of monoclonal antibodies." Journal of Pharmaceutical Sciences. Link (Context: Authoritative review on mAb degradation pathways including oxidation).

  • Stadtman, E. R., et al. (2003). "Methionine oxidation and aging." Biochimica et Biophysica Acta. Link (Context: Establishes the biological irreversibility of MetO2 vs MetO).

  • Wang, W., et al. (2011). "Impact of methionine oxidation in human IgG1 Fc on serum half-life of monoclonal antibodies." Molecular Immunology. Link (Context: In vivo impact of Met oxidation on FcRn binding).

  • Ghesquière, B., et al. (2011). "Methionine sulfoxide and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins." Journal of Peptide Science. Link (Context: Chemical synthesis and stability of sulfone vs sulfoxide).

Sources

Methodological & Application

Application Note & Protocol: Strategic Incorporation of Fmoc-D-methionine Sulfone in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methionine, a sulfur-containing amino acid, presents a significant challenge in solid-phase peptide synthesis (SPPS) due to the propensity of its thioether side chain to oxidize into sulfoxide and sulfone derivatives.[1][2][3][4] This oxidation can occur during synthesis and, most notably, during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection steps, leading to undesired heterogeneity in the final peptide product.[3][5] This guide provides a comprehensive overview and detailed protocols for the strategic use of Fmoc-D-methionine sulfone (Fmoc-D-Met(O₂)-OH) as a stable, pre-oxidized building block to circumvent these issues. By incorporating the sulfone derivative directly, researchers can ensure the homogeneity of the final peptide, enhance solubility, and simplify purification, particularly for aggregation-prone sequences.[6][7]

The Challenge of Methionine Oxidation in SPPS

The thioether side chain of methionine is highly susceptible to oxidation by various reactive oxygen species, a vulnerability that persists throughout the SPPS workflow.[4] While the thioether is generally stable during the standard Fmoc-based synthesis cycles, the harsh acidic conditions of the final cleavage from the resin support can lead to significant oxidation.[4][5] This results in the formation of methionine sulfoxide (Met(O)) and, to a lesser extent, methionine sulfone (Met(O₂)).[1][2]

The consequences of unintended methionine oxidation are manifold:

  • Product Heterogeneity: The presence of both the native methionine and its oxidized forms complicates the purification process and reduces the overall yield of the desired peptide.[8]

  • Altered Physicochemical Properties: Oxidation introduces polarity to the methionine side chain, which can alter the peptide's solubility, aggregation propensity, and biological activity.[3][7]

  • Irreversibility of Sulfone Formation: While methionine sulfoxide can be reduced back to methionine post-synthesis, the sulfone form is generally considered irreversible under biological conditions, making its accidental formation particularly problematic.[1][2]

Fmoc-D-methionine Sulfone: A Proactive Solution

To preempt the challenges of uncontrolled oxidation, the use of Fmoc-D-methionine sulfone as a building block offers a robust and reliable strategy. This approach involves the intentional incorporation of the fully oxidized methionine analog during peptide synthesis.

The core advantages of this strategy include:

  • Guaranteed Homogeneity: By starting with the sulfone derivative, the final peptide product will be uniformly oxidized at the desired methionine position, eliminating the formation of a mixed population of oxidized and non-oxidized species.

  • Enhanced Stability: Fmoc-D-methionine sulfone is chemically stable throughout the SPPS process, including the final cleavage and deprotection steps.[6]

  • Improved Solubility and Purification: The increased polarity of the sulfone moiety can enhance the solubility of hydrophobic and aggregation-prone peptides, simplifying their purification by HPLC.[6][7]

  • Compatibility with Standard Protocols: Fmoc-D-methionine sulfone is compatible with standard Fmoc-SPPS protocols, allowing for its seamless integration into existing workflows.[6]

Experimental Protocols

Materials and Reagents
Reagent Grade Supplier
Fmoc-D-methionine sulfonePeptide synthesis gradeAapptec, Chem-Impex, or equivalent
Rink Amide Resin (or other suitable resin)100-200 meshStandard peptide synthesis suppliers
N,N-Dimethylformamide (DMF)Peptide synthesis grade
PiperidineReagent grade
Diisopropylethylamine (DIPEA)Reagent grade
HBTU (or other coupling reagent)Peptide synthesis grade
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
Dichloromethane (DCM)Reagent grade
Diethyl etherReagent grade
Workflow for Incorporating Fmoc-D-methionine Sulfone in SPPS

SPPS_Workflow Resin 1. Resin Swelling (DMF, 1 hr) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-D-Met(O2)-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat 4. Repeat Cycle (Deprotection & Coupling) Wash2->Repeat Cleavage 5. Cleavage & Deprotection (TFA/TIS/H2O) Repeat->Cleavage Final Cycle Precipitation 6. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 7. Purification (RP-HPLC) Precipitation->Purification

Caption: Standard Fmoc-SPPS workflow for incorporating Fmoc-D-methionine sulfone.

Step-by-Step Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

1. Resin Preparation and Swelling:

  • Place the desired amount of resin (e.g., 135 mg of 0.74 mmol/g Rink Amide resin) in a reaction vessel.

  • Add 5 mL of DMF and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[1][9]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5-7 minutes at room temperature.[9]

  • Drain the deprotection solution.

  • Repeat the piperidine treatment for another 5-7 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Perform a Kaiser test to confirm the presence of a free amine.[10] A positive test (blue beads) indicates successful deprotection.

3. Coupling of Fmoc-D-methionine Sulfone:

  • In a separate vial, dissolve Fmoc-D-methionine sulfone (4 equivalents, ~161 mg), HBTU (3.9 equivalents, ~148 mg), and HOBt (4 equivalents, ~61 mg) in 2 mL of DMF.

  • Add DIPEA (8 equivalents, ~138 µL) to the activation mixture and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Perform a Kaiser test to confirm complete coupling (negative result - yellow/clear beads).

4. Subsequent Amino Acid Couplings:

  • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids in the peptide sequence.

5. Cleavage and Side-Chain Deprotection:

  • After the final amino acid has been coupled and deprotected, wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Add 5 mL of the cleavage cocktail to the dried resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of TFA and combine the filtrates.

6. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (40-50 mL).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

Causality Behind Experimental Choices

  • Choice of Coupling Reagent: HBTU is a commonly used and efficient coupling reagent for standard Fmoc-SPPS.[1] Its use ensures high coupling efficiency for the sterically unhindered Fmoc-D-methionine sulfone.

  • Use of Scavengers in Cleavage: Triisopropylsilane (TIS) is included in the cleavage cocktail to scavenge carbocations generated from the cleavage of acid-labile side-chain protecting groups, thus preventing side reactions.

  • Cold Ether Precipitation: Precipitating the peptide in cold diethyl ether is a standard procedure to effectively separate the peptide from the soluble cleavage cocktail components and scavengers.

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling (Positive Kaiser Test)Steric hindrance (less likely with Met(O₂)), poor resin swelling, or inefficient activation.Extend coupling time, double couple, or use a more potent coupling reagent like HATU.
Low Peptide YieldIncomplete coupling at any stage, premature chain termination, or loss during workup.Monitor coupling efficiency at each step. Ensure proper washing and precipitation techniques.
Broad or Multiple Peaks in HPLCAggregation of the peptide.The use of Met(O₂) should mitigate this. If it still occurs, consider using denaturing conditions for HPLC purification (e.g., adding formic acid or hexafluoroisopropanol to the mobile phase).

Conclusion

The strategic incorporation of Fmoc-D-methionine sulfone in solid-phase peptide synthesis is a powerful technique to overcome the pervasive issue of methionine oxidation. This approach ensures the synthesis of a homogenous peptide product with enhanced physicochemical properties, simplifying downstream purification and analysis. By understanding the rationale behind this strategy and adhering to optimized protocols, researchers in drug development and peptide chemistry can significantly improve the efficiency and reliability of their synthetic endeavors.

References

  • Chem-Impex International. (n.d.). Fmoc-D-methionine sulfone. Retrieved from [Link]

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Biopolymers, 96(5), 527-552. doi:10.1002/bip.21683
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Peptide-based materials (pp. 19-38). Springer, Berlin, Heidelberg.
  • Peroni, E., et al. (2013). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Journal of Peptide Science, 19(5), 311-318.
  • LifeTein. (2023, September 29). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. Retrieved from [Link]

  • Peroni, E., et al. (2013). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins.
  • Amro, K., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15685–15694.
  • Schumacher, D., et al. (2022). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemBioChem, 23(19), e202200379.
  • Amro, K., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PubMed Central.
  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

  • Aapptec. (n.d.). Fmoc-Met(O2)-OH. Retrieved from [Link]

Sources

Application Note: Streamlining the Synthesis of Aggregation-Prone Peptides Using Fmoc-D-Methionine Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chemical synthesis of peptides, particularly those with hydrophobic sequences or a high propensity to form secondary structures, is frequently hampered by on-resin aggregation. This phenomenon leads to incomplete coupling and deprotection steps, resulting in low yields and complex purifications. This application note details a robust strategy employing Fmoc-D-methionine sulfone (Fmoc-D-Met(O₂)-OH) as a temporary, structure-disrupting building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will explore the dual-action mechanism, provide detailed protocols for its incorporation, and address the significant chemical challenge of the final reduction step, offering a pathway for researchers to successfully synthesize "difficult" peptides.

The Challenge: On-Resin Peptide Aggregation

During SPPS, as the peptide chain elongates on the solid support, it can fold into secondary structures, primarily intermolecular β-sheets. This aggregation physically obstructs reactive sites, leading to a cascade of synthetic failures, including:

  • Poor Solvation: The aggregated peptide-resin matrix swells poorly in synthesis solvents.

  • Slow Reaction Kinetics: Both the Fmoc-deprotection and amino acid coupling steps are severely hindered.

  • Truncated Sequences: Failed couplings result in deletions that are often difficult to separate from the target peptide.

  • Low Yield and Purity: The final crude product is often a complex mixture requiring laborious purification.[1]

Strategies to overcome this include the use of elevated temperatures, specialized solvents, and backbone protection groups.[2] Among the most effective are methods that temporarily disrupt the peptide's hydrogen-bonding network, such as the incorporation of pseudoproline dipeptides.[2][3]

Mechanism of Action: The Dual Role of Fmoc-D-Methionine Sulfone

The power of using Fmoc-D-methionine sulfone lies in its ability to disrupt aggregation through two distinct, synergistic mechanisms. This approach is analogous to the validated strategy of using the more polar methionine sulfoxide (Met(O)) to reduce aggregation, which is then reduced back to methionine post-synthesis.[4][5]

  • Chirality-Induced Disruption (The "D" Advantage): The incorporation of a D-amino acid into a growing L-amino acid chain acts as a powerful "helix breaker." It locally alters the peptide backbone's stereochemistry, creating a "kink" that sterically prevents the peptide from adopting the regular, planar β-sheet conformation required for aggregation.[6] This disruption of secondary structure keeps the peptide chains solvated and accessible for subsequent chemical steps.[6]

  • Side-Chain Steric & Polar Hindrance (The "Sulfone" Advantage): The methionine sulfone side chain is significantly larger and more polar than the native thioether. The bulky, tetrahedral geometry of the sulfone group provides a steric shield that physically prevents adjacent peptide chains from aligning. Furthermore, its increased polarity improves the solvation of the growing peptide chain in polar synthesis solvents like DMF.

cluster_0 Standard SPPS (Aggregation Prone) cluster_1 SPPS with Fmoc-D-Met(O₂)-OH P1 Peptide Chain 1 (L-amino acids) P2 Peptide Chain 2 (L-amino acids) P1->P2 Inter-chain H-Bonding (β-Sheet Formation) Agg Aggregation & Synthesis Failure P2->Agg P3 Peptide Chain 1 (with D-Met(O₂)) Disrupt Disrupted H-Bonding (No Aggregation) P3->Disrupt Steric & Polar Hindrance (Sulfone Group) P4 Peptide Chain 2 (with D-Met(O₂)) P4->Disrupt Backbone Kink (D-Configuration) Success Successful Synthesis Disrupt->Success

Figure 1. Mechanism of aggregation disruption.

Experimental Protocols

Part A: Peptide Synthesis & Incorporation of Fmoc-D-Met(O₂)-OH

This protocol assumes standard manual or automated Fmoc-SPPS. The incorporation of Fmoc-D-Met(O₂)-OH follows the same procedure as any other standard amino acid.

Materials & Reagents:

  • Resin: Rink Amide or 2-Chlorotrityl Chloride resin, pre-loaded with the C-terminal amino acid.

  • Amino Acids: Standard Fmoc-protected L-amino acids with acid-labile side-chain protection (e.g., tBu, Boc, Trt).

  • Structure-Disrupting Amino Acid: Fmoc-D-Met(O₂)-OH .

  • Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF).

  • Coupling Reagents: HBTU/DIPEA, HATU/DIPEA, or DIC/OxymaPure in DMF.

  • Solvents: DMF, Dichloromethane (DCM), HPLC-grade.

  • Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5).

Step-by-Step Protocol:

  • Resin Preparation: Swell the pre-loaded resin in DMF for 30-60 minutes in a reaction vessel.

  • Peptide Elongation: Perform standard Fmoc-SPPS cycles (deprotection followed by coupling) to elongate the peptide chain until the point of D-methionine sulfone insertion.

  • Fmoc-D-Met(O₂)-OH Coupling: a. Prepare the coupling solution: Dissolve Fmoc-D-Met(O₂)-OH (3-4 eq.), a coupling agent (e.g., HBTU, 3-4 eq.), and an activator base (e.g., DIPEA, 6-8 eq.) in DMF. b. Pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Allow the coupling reaction to proceed for 1-2 hours at room temperature. e. QC Check: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling. If the test is positive (blue beads), recouple for another hour.

  • Continue Elongation: After successful coupling of Fmoc-D-Met(O₂)-OH, continue with standard Fmoc-SPPS cycles for the remaining L-amino acids until the full-length peptide is assembled.

  • Final Deprotection: Remove the terminal Fmoc group with 20% piperidine/DMF.

  • Cleavage and Global Deprotection: a. Wash the peptide-resin thoroughly with DCM and dry under vacuum. b. Add a standard cleavage cocktail (e.g., Reagent K) and stir for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. e. Lyophilize the crude peptide pellet from a water/acetonitrile mixture.

At this stage, the product is the full-length peptide containing a D-methionine sulfone residue. This peptide can be purified by RP-HPLC.

Figure 2. Overall workflow for peptide synthesis.

Part B: Post-Cleavage Reduction of Methionine Sulfone (Investigational Protocol)

Scientific Integrity Note: The reduction of a sulfone back to a sulfide is a chemically difficult transformation that requires powerful reducing agents.[4] Unlike methionine sulfoxide, which can be reduced under relatively mild conditions, methionine sulfone is exceptionally stable.[7] There is no known biological pathway to reduce methionine sulfone, underscoring its inertness.[7]

The protocol below is proposed as an investigational starting point for experienced researchers. The suggested reagents are potent and may cause side reactions or reduction of other functional groups within the peptide. Extensive optimization on a small analytical scale is mandatory before proceeding with valuable peptide material.

Proposed Reducing System: Lithium Aluminium Hydride (LiAlH₄) with a Titanium Tetrachloride (TiCl₄) catalyst. This combination is known to reduce aliphatic sulfones.[4]

Materials:

  • Purified, lyophilized peptide containing D-methionine sulfone.

  • Anhydrous Tetrahydrofuran (THF).

  • Titanium (IV) Chloride (TiCl₄).

  • Lithium Aluminium Hydride (LiAlH₄) solution (e.g., 1 M in THF).

  • Quenching solution (e.g., Rochelle's salt solution or dilute aq. HCl).

Investigational Protocol:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the peptide in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

  • Reagent Preparation: In a separate flask under inert atmosphere, add TiCl₄ (e.g., 3 eq.) to anhydrous THF at -78 °C. Slowly add LiAlH₄ solution (e.g., 6 eq.) dropwise. The mixture should turn dark blue/black, indicating the formation of the active reducing species.

  • Reduction: Slowly transfer the peptide solution to the reducing agent mixture at -78 °C.

  • Reaction Monitoring: Stir the reaction at low temperature. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by LC-MS to check for the disappearance of the starting material and the appearance of the desired product. The reaction time may vary significantly.

  • Quenching: Once the reaction is deemed complete (or has reached optimal conversion), slowly and carefully quench the reaction by adding an appropriate quenching solution at low temperature.

  • Workup & Purification: After warming to room temperature, perform a suitable workup (e.g., aqueous extraction) to remove inorganic salts. The resulting peptide solution will need to be re-purified by RP-HPLC to isolate the final product.

Data & Expected Outcomes

The primary benefit of this method is the dramatic improvement in the quality of the crude peptide, which directly translates to a more straightforward purification and higher final yield.

ParameterStandard SPPS of Aggregation-Prone PeptideSPPS with Fmoc-D-Met(O₂)-OH
Crude Purity (by HPLC) Often <10-20%Typically >50-70%
Primary Impurities Truncated and deletion sequencesPotentially side-products from reduction
Purification Complexity High; poor peak resolutionModerate; target peak is well-defined
Final Isolated Yield Low to very lowSignificantly higher

Troubleshooting

  • Problem: Incomplete coupling of Fmoc-D-Met(O₂)-OH.

    • Solution: Extend coupling time, use a more potent activator like HATU, or perform a double coupling.

  • Problem: Peptide is insoluble after cleavage (before reduction).

    • Solution: The D-Met(O₂) peptide should be more soluble. If issues persist, try dissolving in solutions containing DMSO or Guanidinium HCl before purification.

  • Problem: Reduction of Met(O₂) is incomplete or leads to peptide degradation.

    • Solution: This is the most likely challenge. Systematically vary the reaction temperature, time, and equivalents of the reducing agent on a small scale. Test alternative, albeit harsh, reducing agents like DIBAL-H.[8] Be prepared for the possibility that a clean, high-yielding reduction may not be achievable for all peptide sequences.

Conclusion

The use of Fmoc-D-methionine sulfone is a highly effective strategy to overcome the critical challenge of peptide aggregation during SPPS. By introducing a temporary, structure-disrupting element, researchers can achieve significantly higher crude purities and yields of "difficult" sequences. While the subsequent reduction of the stable sulfone group is a formidable chemical challenge requiring careful investigation, this two-stage approach provides a powerful tool for accessing aggregation-prone peptides that are otherwise synthetically intractable.

References

  • Reddy, G. S., & Periasamy, M. (1995). Rapid Reduction of Sulfones to Sulfides using LiAIH4-TiCI4. Journal of the Chemical Society, Chemical Communications, (13), 1361. Available at: [Link]

  • Gardner, J. N., et al. (1968). A Facile Reduction of Sulfones to Sulfides. Canadian Journal of Chemistry, 46(19), 3303-3305. Available at: [Link]

  • Nidetzky, B., & Büll, C. (2018). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemBioChem, 19(17), 1833-1837. Available at: [Link]

  • Rentier, C., et al. (2015). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Chimica Oggi/Chemistry Today, 33(2), 32-36. Available at: [Link]

  • Biotage. (2023). How to handle peptides that contain methionine. Available at: [Link]

  • Azzu, V., & Mata, A. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Biomolecules, 6(3), 29. Available at: [Link]

  • Macmillan Group, Princeton University. (2020). Site-Selective Functionalization of Methionine Residues via Photoredox Catalysis. Available at: [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Huang, H., & Rabenstein, D. L. (1999). A mild method for the reduction of methionine sulfoxide in peptides. Journal of Peptide Research, 53(5), 548-553. (Note: URL not directly available, but this is the seminal reference for the sulfoxide reduction method mentioned in the Biotage article).
  • (PDF) Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. (2015). ResearchGate. Available at: [Link]

  • Cryle, M. J., et al. (2021). Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase. International Journal of Molecular Sciences, 22(17), 9534. Available at: [Link]

Sources

Application Notes and Protocols: Probing Protein-Protein Interactions with Photo-Activatable Methionine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Distinction Between Methionine Sulfone and Photo-Reactive Methionine in Protein Science

In the nuanced field of chemical biology, precision in the selection of molecular tools is paramount. This guide addresses a common point of confusion: the role of modified methionine residues in the study of protein-protein interactions (PPIs). While Fmoc-D-methionine sulfone is a valuable reagent in peptide chemistry, it is crucial to understand that it is not a photo-crosslinker . Its utility lies in mimicking an irreversible oxidative post-translational modification, which can be instrumental in studying the structural and functional consequences of oxidative stress on proteins.[1][2]

The true workhorses for covalently trapping PPIs upon photo-activation are photo-reactive methionine analogs , typically containing a diazirine moiety.[3] These molecules, when incorporated into a peptide or protein, can be activated by UV light to form a highly reactive carbene intermediate that covalently crosslinks with interacting partners in close proximity.[3][4] This guide will provide a comprehensive overview of the principles and protocols for using photo-reactive methionine analogs to elucidate PPIs, while also clarifying the distinct applications of methionine sulfone.

Section 1: Understanding the Chemistry of Methionine and its Derivatives in Peptide Research

Methionine, with its thioether side chain, is susceptible to oxidation, leading to the formation of methionine sulfoxide and, upon further oxidation, methionine sulfone.[5][6] These modifications can occur both in vivo as a result of oxidative stress and in vitro during peptide synthesis and handling.[7][8]

DerivativeChemical NatureKey Characteristics in Peptide Studies
Methionine (Met) Natural amino acid with a thioether side chain.Susceptible to oxidation. Can act as a "magnet" for photo-crosslinking with benzophenone-based probes.[9]
Methionine Sulfoxide (Met(O)) Mono-oxidized form of methionine. Exists as two diastereomers.Reversible modification in vivo by methionine sulfoxide reductases.[6] Increases polarity, which can aid in the synthesis and purification of aggregation-prone peptides.[5]
Methionine Sulfone (Met(O2)) Di-oxidized form of methionine.Irreversible modification.[1][2] Significantly increases polarity and can alter peptide secondary structure. Used to study the effects of irreversible oxidation on protein function and interactions.[10]
Photo-Methionine (photo-Met) Synthetic analog containing a photo-reactive group (e.g., diazirine).Upon UV activation, forms a reactive carbene for covalent crosslinking to interacting molecules.[3]

It is the incorporation of a photo-reactive group, not the oxidation state of the sulfur, that enables the study of PPIs via photo-affinity labeling.

Section 2: The Mechanism of Photo-Affinity Labeling with Diazirine-Containing Methionine Analogs

Photo-affinity labeling is a powerful technique for identifying the binding partners of a molecule of interest. The process relies on a probe equipped with a photo-reactive group that, upon irradiation with UV light, forms a covalent bond with nearby molecules. Diazirine-based photo-reactive amino acids are particularly effective due to their small size and efficient activation.[4]

The general mechanism is as follows:

  • Incorporation : A photo-reactive methionine analog (e.g., Fmoc-L-photo-methionine) is incorporated into a peptide of interest during solid-phase peptide synthesis (SPPS).

  • Interaction : The peptide containing the photo-reactive analog is allowed to bind to its protein target.

  • Photo-activation : The sample is irradiated with UV light (typically around 350-370 nm), causing the diazirine ring to lose nitrogen gas and form a highly reactive carbene intermediate.[3][4]

  • Covalent Crosslinking : The carbene rapidly inserts into nearby chemical bonds of the interacting protein, forming a stable covalent crosslink.

  • Analysis : The crosslinked protein complex is then analyzed, typically by mass spectrometry, to identify the binding partner and the site of interaction.

Photo-Affinity Labeling Workflow Figure 1: Mechanism of Diazirine-Based Photo-Crosslinking cluster_0 Step 1: Incorporation & Interaction cluster_1 Step 2: Photo-activation cluster_2 Step 3: Crosslinking & Analysis Peptide_with_Photo_Met Peptide with Photo-Methionine (Diazirine) Target_Protein Target Protein Peptide_with_Photo_Met->Target_Protein Binding UV_Light UV Light (350-370 nm) Reactive_Carbene Formation of Reactive Carbene UV_Light->Reactive_Carbene Crosslinked_Complex Covalent Crosslinked Complex Reactive_Carbene->Crosslinked_Complex Covalent Bond Formation Mass_Spectrometry Mass Spectrometry Analysis Crosslinked_Complex->Mass_Spectrometry Experimental Workflow Figure 2: Workflow for PPI Study using Photo-Methionine SPPS 1. Peptide Synthesis with Fmoc-L-photo-methionine Purification 2. HPLC Purification of Peptide Probe SPPS->Purification Interaction 3. Incubation of Peptide with Target Protein Purification->Interaction Crosslinking 4. UV Irradiation (350-370 nm) Interaction->Crosslinking SDS_PAGE 5a. SDS-PAGE Analysis Crosslinking->SDS_PAGE Mass_Spec 5b. In-gel Digestion and Mass Spectrometry Crosslinking->Mass_Spec SDS_PAGE->Mass_Spec Excise Band Data_Analysis 6. Identification of Crosslinked Peptides and Interaction Site Mass_Spec->Data_Analysis

Workflow for PPI Study using Photo-Methionine.
Protocol 3.3: Mass Spectrometry Analysis of Crosslinked Products

Procedure:

  • Sample Preparation:

    • Excise the band corresponding to the crosslinked complex from the SDS-PAGE gel.

    • Perform in-gel digestion with a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software to search the MS/MS data against a database containing the sequences of both the bait peptide and the target protein.

    • The software should be capable of identifying crosslinked peptides, which will have a combined mass of the two peptide fragments plus the remnant of the crosslinker.

    • The fragmentation spectra of the crosslinked peptides will contain fragment ions from both peptides, allowing for the identification of the specific residues involved in the interaction.

Section 4: The Role of Fmoc-D-methionine sulfone as a Control

While not photo-reactive, Fmoc-D-methionine sulfone can be a valuable tool in these experiments. A peptide synthesized with methionine sulfone in place of the photo-reactive analog can serve as an important negative control. This control peptide, when subjected to the same binding and irradiation conditions, should not produce a crosslinked product. This helps to confirm that the observed crosslinking is indeed due to the photo-activation of the diazirine group and not a result of non-specific interactions or artifacts.

Conclusion

The study of protein-protein interactions is fundamental to understanding cellular processes and for the development of new therapeutics. Photo-affinity labeling using photo-reactive amino acid analogs is a powerful method for capturing these transient interactions. It is essential for researchers to select the appropriate tools for their experiments. While Fmoc-D-methionine sulfone is a useful reagent for investigating the effects of oxidative damage, it is the diazirine-containing photo-methionine analogs that enable the covalent trapping of protein-protein interactions through photo-crosslinking. By understanding the distinct roles of these modified amino acids and applying the protocols outlined in this guide, researchers can effectively elucidate the intricate networks of protein interactions within biological systems.

References

  • Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. (2023). RSC Advances. [Link]

  • Radiation- and Photo-Induced Oxidation Pathways of Methionine in Model Peptide Backbone under Anoxic Conditions. (2021). International Journal of Molecular Sciences. [Link]

  • Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. (2022). Chemistry – A European Journal. [Link]

  • Photo-oxidation of Methionine-containing Peptides by the 4-Carboxybenzophenone Triplet State. (2007). Photochemistry and Photobiology. [Link]

  • A Photocleavage Approach for the Fmoc-based Solid-phase Peptide Synthesis of Vancomycin Aglycone Peptide Scaffold. (2024). Princeton University. [Link]

  • How to handle peptides that contain methionine. (2023). Biotage. [Link]

  • L-Photo-methionine. (n.d.). Wikipedia. [Link]

  • Methionine Acts as a "Magnet" in Photoaffinity Crosslinking Experiments. (2006). FEBS Letters. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). Organic Letters. [Link]

  • Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase. (2021). International Journal of Molecular Sciences. [Link]

  • Methionine sulfoxide. (n.d.). Wikipedia. [Link]

  • Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. (2012). Analytical Biochemistry. [Link]

  • Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. (2010). Journal of the American Society for Mass Spectrometry. [Link]

  • Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. (2015). Journal of Peptide Science. [Link]

  • Site-Selective Functionalization of Methionine Residues via Photoredox Catalysis. (2020). Journal of the American Chemical Society. [Link]

  • Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. (2015). ResearchGate. [Link]

  • Redox Proteomics of Protein-bound Methionine Oxidation. (2011). Molecular & Cellular Proteomics. [Link]

  • Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications. (2015). Gels. [Link]

  • Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications. (2015). ResearchGate. [Link]

  • Multicomponent Hydrogel Matrices of Fmoc-FF and Cationic Peptides for Application in Tissue Engineering. (2022). Macromolecular Bioscience. [Link]

  • Hydrogelation Induced by Change in Hydrophobicity of Amino Acid Side Chain in Fmoc-Functionalised Amino Acid: Significance of Sulfur on Hydrogelation. (2016). Chemistry – An Asian Journal. [Link]

  • Methionine Redox Homeostasis in Protein Quality Control. (2021). Frontiers in Molecular Biosciences. [Link]

Sources

purification techniques for sulfone-containing peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Strategies for Sulfone-Containing Peptides

Executive Summary

Sulfone-containing peptides represent a unique duality in peptide chemistry. In one context, Methionine Sulfone (


)  is a critical impurity—an irreversible oxidation product (+32 Da) that compromises drug potency and stability.[1] In another, sulfones are intentional functional groups, such as Vinyl Sulfones , used as potent covalent inhibitors (warheads) in drug discovery.[1]

This guide provides a rigorous, data-driven framework for handling both scenarios. Unlike standard peptide purification, sulfone workflows require specific attention to polarity shifts, electrophilic stability, and mass spectrometry resolution.[1]

Part 1: The Chemistry of Separation

To purify sulfone peptides effectively, one must understand the physicochemical shift induced by the sulfone moiety (


).[1]
Hydrophobicity and Elution Order

The oxidation of Methionine (Met) to Methionine Sulfoxide (


) and subsequently to Methionine Sulfone (

) dramatically increases the polarity of the side chain.
  • Mechanism: The sulfone group introduces strong dipole moments and hydrogen bond accepting capabilities, reducing the peptide's interaction with the hydrophobic C18 stationary phase.

  • Elution Hierarchy (RP-HPLC):

    • Methionine Sulfoxide (

      
      ):  Most polar, elutes first (often as a split peak due to diastereomers).[1]
      
    • Methionine Sulfone (

      
      ):  Highly polar, elutes shortly after or co-elutes with 
      
      
      
      .[1]
    • Native Peptide (Met): Most hydrophobic, elutes last.[1]

Expert Insight: The separation window between


 and 

is often narrow. While both elute before the native peptide, resolving them from each other requires shallow gradients (0.5% B/min or less).[1]
Mass Spectrometry Signatures
  • Native Met: Base Mass (

    
    ).[1]
    
  • Sulfoxide (

    
    ): 
    
    
    
    Da.[1]
  • Sulfone (

    
    ): 
    
    
    
    Da.[1]

Part 2: Decision Framework & Workflow

Before initiating purification, categorize your peptide to select the correct protocol.[1]

PurificationStrategy Start Identify Sulfone Type Type Is the Sulfone an Impurity or a Target? Start->Type Impurity Target: Native Peptide (Remove Met-Sulfone) Type->Impurity Impurity Target Target: Sulfone Peptide (Vinyl Sulfone or Analog) Type->Target Target Impurity_Step1 High-Resolution RP-HPLC (Shallow Gradient) Impurity->Impurity_Step1 Target_Check Is it a Vinyl Sulfone? Target->Target_Check Impurity_Step2 Collect Main Peak (Discard Pre-peaks) Impurity_Step1->Impurity_Step2 QC LC-MS Validation (+32 Da Check) Impurity_Step2->QC VS_Warn CRITICAL: NO THIOLS (Avoid DTT, BME) Target_Check->VS_Warn Yes VS_Step Acidic Mobile Phase (pH 2-3 to stabilize) Target_Check->VS_Step No (Met-Sulfone) VS_Warn->VS_Step VS_Step->QC

Figure 1: Strategic decision tree for sulfone peptide purification.

Part 3: Detailed Protocols

Protocol A: Removal of Met-Sulfone Impurities

Objective: Isolate native peptide from oxidative degradation products.

1. System Suitability:

  • Column: C18, 300 Å pore size (essential for peptides >20 residues), 5 µm particle size.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Temperature: 40°C (Reduces viscosity, improves mass transfer).[1]

2. Gradient Optimization (The "Shallow Slope" Method): Standard gradients (1% B/min) often fail to resolve the sulfone "shoulder" from the main peak.

  • Step 1: Run a scouting gradient (5-65% B in 20 min). Note the elution %B of the main peak (e.g., 30% B).

  • Step 2: Design a focused gradient:

    • 0–5 min: Hold at 5% B (Equilibration).

    • 5–10 min: Ramp to 5% below elution point (e.g., 25% B).

    • 10–40 min: Shallow Ramp (e.g., 25% → 35% B).[1] Slope: 0.33% B/min. [1]

    • 40–45 min: Wash (95% B).[1]

3. Fraction Collection Strategy:

  • Trigger collection based on slope/threshold.[1]

  • Crucial: Discard the "front" of the main peak if resolution is poor, as sulfones tail into the leading edge of the native peptide.

Protocol B: Purification of Active Vinyl Sulfone Probes

Objective: Purify electrophilic "warhead" peptides without deactivating them.

1. Buffer Chemistry (Critical Safety Check):

  • FORBIDDEN REAGENTS: Dithiothreitol (DTT),

    
    -Mercaptoethanol (BME), or any free thiols.[1]
    
    • Reasoning: Vinyl sulfones react rapidly with thiols via Michael addition, permanently destroying the molecule.[1]

  • Recommended Buffer: 0.1% Formic Acid (FA) or TFA.[1] Vinyl sulfones are generally stable at acidic pH.[1]

2. Workup and Lyophilization:

  • Vinyl sulfones can be hygroscopic.[1]

  • Step: Immediately freeze fractions in liquid nitrogen.

  • Step: Lyophilize to dryness. Avoid leaving in aqueous solution at room temperature for extended periods (

    
     h), as slow hydration of the double bond can occur at extreme pH.[1]
    

Part 4: Validation & Troubleshooting

Data Summary: Distinguishing Oxidation States

SpeciesMass Shift (

Da)
RP-HPLC RetentionReducibility (with Msr Enzymes)
Native Met 0High (Late Eluting)N/A
Met-Sulfoxide (

)
+16Low (Early Eluting)Reversible (MsrA/B)
Met-Sulfone (

)
+32Low (Early Eluting)Irreversible

Troubleshooting Guide:

  • Issue: Cannot resolve Sulfoxide (+16) from Sulfone (+32).

    • Solution: Switch to a Phenyl-Hexyl column.[1] The

      
       interactions often provide orthogonal selectivity to C18 for polar aromatic/sulfur species.[1]
      
    • Alternative: Use HILIC (Hydrophilic Interaction Liquid Chromatography) if the peptide is small (<15 AA) and very polar.[1]

  • Issue: Sulfone peak reappears after purification.

    • Cause: Continued oxidation during storage.[1]

    • Fix: Store lyophilized peptides under Argon at -20°C. Avoid repeated freeze-thaw cycles.

  • Issue: Vinyl Sulfone yield is low/adducts observed.

    • Cause: Nucleophilic attack during synthesis or purification.[1]

    • Fix: Ensure all amine scavengers (piperidine) are completely removed before introducing the vinyl sulfone moiety.[1] Use non-nucleophilic bases (DIPEA) if pH adjustment is needed.[1]

References

  • Separation of Oxidized Variants

    • Title: Isolation of methionine sulfoxide containing peptides from a complex mixture.[1]

    • Source: Ghesquière, B., et al. (2011).[1] Proteomics.

    • URL:[Link]

  • Chemical Properties & Stability

    • Title: Methionine oxidation in proteins: roles in antioxidant defense and cellular regulation.[1][2]

    • Source: Levine, R. L., et al. (2000).[1] IUBMB Life.

    • URL:[Link]

  • Vinyl Sulfone Probes

    • Title: Vinyl Sulfone: A Multi-Purpose Function in Proteomics.[1][3]

    • Source: Lopez-Jaramillo, F. J., et al. (2012).[1][3] IntechOpen.

    • URL:[Link]

  • RP-HPLC Methodology

    • Title: The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
    • Source: Grace Vydac / Agilent Technologies.[1]

    • URL:[Link]

Sources

Application Note: Fmoc-D-Methionine Sulfone for High-Fidelity Peptide Library Construction

[1]

Executive Summary

In the high-throughput synthesis of peptide libraries, chemical stability and structural homogeneity are paramount. Methionine (Met) residues introduce significant liability due to their susceptibility to oxidation (forming sulfoxides and sulfones) and alkylation during cleavage.[1][2] Fmoc-D-methionine sulfone [Fmoc-D-Met(O₂)-OH] serves as a strategic "hyper-stable" surrogate. By incorporating the oxidized sulfone moiety on a D-configured backbone, researchers can construct peptide libraries that are simultaneously resistant to oxidative degradation and proteolytic hydrolysis.

This guide details the physicochemical rationale, synthesis protocols, and quality control metrics for deploying Fmoc-D-Met(O₂)-OH in drug discovery libraries.

Technical Specifications & Chemical Logic

The "Double Stability" Paradigm

Standard L-Methionine is a "chameleon" residue that degrades library quality over time. Fmoc-D-Met(O₂)-OH solves two distinct failure modes in peptide screening:

  • Oxidative Locking (Side-Chain Stability): Methionine readily oxidizes to Methionine Sulfoxide [Met(O)], creating a mixture of diastereomers that complicates HPLC analysis and alters binding affinity. Met(O₂) is the terminal oxidation state; it cannot be oxidized further, ensuring the library compound remains a single, defined species during storage and screening.

  • Proteolytic Resistance (Backbone Stability): The D-configuration renders the peptide backbone unrecognizable to endogenous proteases (e.g., chymotrypsin, pepsin), significantly extending half-life in biological assays.

Compound Data Table[4]
PropertySpecification
Chemical Name N-alpha-(9-Fluorenylmethoxycarbonyl)-D-methionine sulfone
Abbreviation Fmoc-D-Met(O₂)-OH
CAS Number 1247791-23-6
Molecular Formula C₂₀H₂₁NO₆S
Molecular Weight 403.45 g/mol
Polarity High (Elutes earlier than Met on RP-HPLC)
Solubility Soluble in DMF, NMP, DMSO; slightly less soluble in DCM than Fmoc-Met-OH
Cleavage Stability High (Resistant to alkylation by carbocations)

Strategic Application in Library Design

When to Substitute

Use Fmoc-D-Met(O₂)-OH in the following scenarios:

  • Oxidative Stress Assays: When screening peptides in environments with high ROS (Reactive Oxygen Species).

  • Long-Term Storage Libraries: To prevent "library drift" where Met converts to Met(O) over months of storage.

  • Glutamic Acid Isostere: The sulfone group (

    
    ) is a steric and electronic mimic of the carboxylate group in Glutamic acid, but non-ionizable, offering a unique probe for hydrogen bond interactions without charge penalty.
    
Mechanistic Pathway Diagram

The following diagram illustrates the stability advantage of starting with the Sulfone form compared to native Methionine.

Met_Oxidation_Pathwaycluster_stabilityStability ZoneMetNative Met(Susceptible to Oxidation)MetOMet Sulfoxide (Met-O)(Chiral Mix R/S)Met->MetOAir/ROS(Oxidation)MetO2Met Sulfone (Met-O2)(Irreversible / Stable)MetO->MetO2Strong OxidantsLibraryStable Peptide Library(No Degradation)MetO2->LibraryTarget StateDMetO2Fmoc-D-Met(O2)-OH(Input Material)DMetO2->LibraryDirect Incorporation(Bypasses Instability)

Figure 1: Oxidation pathway of Methionine.[3] Native Met degrades into Sulfoxide and Sulfone.[1][2][3] Using Fmoc-D-Met(O₂)-OH bypasses the unstable intermediates, yielding a library pre-equilibrated to the stable sulfone state.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Reagents & Setup
  • Resin: Rink Amide (for amides) or Wang (for acids). Loading 0.3–0.6 mmol/g recommended to prevent aggregation.

  • Coupling Reagent: HATU or DIC/Oxyma. (HBTU is acceptable, but HATU is preferred for sterically hindered D-amino acids).

  • Solvent: DMF (N,N-dimethylformamide). Note: Due to the polarity of the sulfone, ensure the amino acid is fully dissolved; mild sonication may be required.

Step-by-Step Synthesis Cycle
  • Swelling: Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 5 min).

    • Critical Check: Ensure UV monitoring shows complete removal of the Fmoc adduct. D-amino acids do not inherently hinder deprotection of the previous residue, but the bulky sulfone side chain of the current residue (once coupled) may require extended deprotection times for the next cycle.

  • Coupling Fmoc-D-Met(O₂)-OH:

    • Stoichiometry: 4 equiv. Amino Acid : 3.9 equiv. HATU : 8 equiv. DIPEA.

    • Concentration: 0.2 M in DMF.

    • Time: 45–60 minutes at Room Temperature.

    • Optimization: For automated synthesizers, double coupling is recommended to ensure >99% incorporation, as the sulfone group is electron-withdrawing and can slightly reduce nucleophilicity of the alpha-amine in the subsequent step.

  • Washing: Extensive washing with DMF (5x) is required to remove the polar unreacted amino acid.

Cleavage & Isolation (The "Scavenger-Free" Advantage)

Unlike native Methionine, which requires scavengers (EDT, Thioanisole) to prevent S-alkylation by t-butyl cations, Met(O₂) is immune to alkylation .

  • Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.

    • Note: You can omit odorous thiols (EDT) unless other residues (Cys, Trp) require them.

  • Duration: 2–3 hours at Room Temperature.

  • Precipitation: Cold Diethyl Ether.

Quality Control & Analytical Behavior

HPLC Profile Shift

Researchers switching from Met to Met(O₂) must anticipate a significant retention time shift. The sulfone group is highly polar.

  • Observation: The D-Met(O₂) peptide will elute earlier than the corresponding L-Met or D-Met analog on a C18 Reverse Phase column.

  • Chirality Check: To verify the D-configuration has not racemized during coupling, use Marfey’s reagent analysis or a Chiral AA-analysis column if the sequence allows. However, using HATU/DIPEA without collidine minimizes racemization risk.

Mass Spectrometry
  • Mass Shift: Met(O₂) adds +32 Da relative to native Met.

  • Fragmentation: The sulfone group is stable in MALDI and ESI; it does not typically suffer the neutral loss of methanesulfenic acid characteristic of sulfoxides.

Workflow Diagram: Library Construction

SPPS_WorkflowStartResin Preparation(Rink Amide / Wang)DeprotectFmoc Deprotection(20% Piperidine)Start->DeprotectWash1DMF WashDeprotect->Wash1CoupleCoupling Fmoc-D-Met(O2)-OH(HATU/DIPEA, 2x Coupling)Wash1->CoupleWash2DMF WashCouple->Wash2CheckKaiser Test / UV MonitorWash2->CheckCheck->DeprotectNext CycleCleaveCleavage(95% TFA, No Thiols needed for Met)Check->CleaveSequence CompleteQCQC: HPLC (Early Elution)MS (+32 Da vs Met)Cleave->QC

Figure 2: SPPS workflow for integrating Fmoc-D-Met(O₂)-OH. Note the optional thiol-free cleavage if no other sensitive residues are present.

References

  • Biotage. (2023).[2][4] How to handle peptides that contain methionine. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2011). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (PMC). (2017). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. Retrieved October 26, 2023, from [Link]

Application Note: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) of Peptides Containing Fmoc-D-Methionine Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for incorporating Fmoc-D-Methionine Sulfone [Fmoc-D-Met(O₂)-OH] into synthetic peptides using microwave-assisted solid-phase peptide synthesis (MW-SPPS).

D-Methionine Sulfone is a critical non-canonical amino acid used in drug development to:

  • Prevent Oxidation: Unlike Methionine (Met), the sulfone analog is fully oxidized (

    
    ), eliminating the risk of spontaneous oxidation to sulfoxides during synthesis, purification, or storage.
    
  • Enhance Stability: The D-stereochemistry confers resistance to proteolytic degradation.

  • Isosteric Replacement: It serves as a polarity-enhanced isostere for Methionine and Glutamine.

Challenge: While MW-SPPS accelerates synthesis, the electron-withdrawing nature of the sulfone group increases the acidity of the


-proton, heightening the risk of racemization (epimerization) at elevated temperatures. Furthermore, coupling onto a D-amino acid (the subsequent step) is often sterically hindered.

Solution: This protocol utilizes DIC/Oxyma Pure activation at a controlled 75°C to balance rapid coupling kinetics with high optical purity (


).

Chemical Logic & Material Science

The Building Block: Fmoc-D-Met(O₂)-OH
  • Structure: The side chain contains a sulfone group (

    
    ).
    
  • Solubility: Highly soluble in DMF/NMP due to the polar sulfone moiety.

  • Reactivity: The sulfone group is chemically inert to standard SPPS deprotection (piperidine) and cleavage (TFA) conditions.

Activation Strategy (DIC/Oxyma vs. HATU)

For D-amino acids in microwave synthesis, DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) are superior to HATU/DIEA.

  • Mechanism: Oxyma Pure suppresses racemization more effectively than HOBt/HOAt at high temperatures.

  • Safety: Eliminates the risk of explosive benzotriazole by-products.

  • Base-Free: DIC/Oxyma does not require tertiary bases (like DIEA), which are primary drivers of base-catalyzed racemization during the activation cycle.

Visualizing the Workflow

The following diagram illustrates the optimized cycle for Fmoc-D-Met(O₂)-OH incorporation.

MW_SPPS_Workflow cluster_logic Chemical Logic Start Resin Preparation (Swelling) Deprotect Fmoc Deprotection 20% Piperidine/DMF (Standard MW) Start->Deprotect Wash1 DMF Wash (3x) Deprotect->Wash1 Activate Activation Fmoc-D-Met(O2)-OH + DIC + Oxyma Pure Wash1->Activate Couple MW Coupling 75°C, 5-10 min (Optimized Step) Activate->Couple In-situ Wash2 DMF Wash (3x) Couple->Wash2 NextCycle Next AA Cycle Wash2->NextCycle NextCycle->Deprotect Repeat Logic1 Sulfone Group: Electron Withdrawing Logic2 Risk: Alpha-Proton Acidity Logic1->Logic2 Logic3 Solution: Limit Temp to 75°C Logic2->Logic3

Caption: Optimized MW-SPPS workflow highlighting the critical temperature control point for D-Met(O2).

Detailed Experimental Protocol

Reagents & Preparation
ReagentConcentrationPreparation Notes
Fmoc-D-Met(O₂)-OH 0.2 M in DMFDissolve 5 eq. relative to resin scale. Sonicate if necessary (usually soluble).
Activator (DIC) 0.5 M in DMFKeep anhydrous.
Base/Additive (Oxyma) 0.5 M in DMFOxyma Pure is preferred over HOBt.
Deprotection 20% PiperidineAdd 0.1 M Oxyma to prevent aspartimide formation if Asp is present.
Resin Rink Amide / WangSwell in DMF for 15 min prior to start.
Microwave Parameters

Standard MW-SPPS uses 90°C. For Fmoc-D-Met(O₂)-OH, we utilize a "Safe-High" protocol to prevent racemization while ensuring complete coupling.

ParameterStandard AAFmoc-D-Met(O₂)-OH Reason for Change
Temperature 90°C75°C Reduces risk of

-proton abstraction (racemization).
Time 2 min5 min Compensates for slightly lower kinetic energy at 75°C.
Power Variable (Dynamic)Variable (Dynamic) Maintains set point without overshoot.
Agitation HighHigh Ensures uniform heat distribution.
Step-by-Step Procedure

Step 1: Resin Preparation

  • Weigh appropriate amount of resin (e.g., 0.1 mmol scale).

  • Swell in DMF for 15 minutes at Room Temperature (RT).

  • Drain solvent.

Step 2: Fmoc Deprotection (Pre-Cycle)

  • Add 20% Piperidine in DMF.[1]

  • MW Irradiation: 75°C or 90°C for 3 minutes (Deprotection is generally safe at high temp).

  • Wash resin with DMF (4 x 10 mL).

Step 3: Activation & Coupling of Fmoc-D-Met(O₂)-OH Critical: Do not pre-activate for > 2 minutes.

  • Combine 5.0 eq Fmoc-D-Met(O₂)-OH, 5.0 eq Oxyma Pure, and 5.0 eq DIC in a vial.

  • Add mixture immediately to the reaction vessel containing the resin.

  • MW Irradiation: Ramp to 75°C and hold for 5 minutes .

  • Drain and wash with DMF (4 x 10 mL).

Step 4: Capping (Optional but Recommended)

  • Add acetic anhydride/pyridine/DMF solution.

  • React for 2 min at RT or mild heating.

  • This terminates any unreacted chains to simplify purification.

Step 5: Cleavage

  • Wash resin with DCM (3x) and dry under Nitrogen.

  • Add Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O .

  • Shake at RT for 2-3 hours. (Sulfone is stable; no special reducing agents needed).

  • Precipitate in cold diethyl ether and centrifuge.

Quality Control & Troubleshooting

Racemization Check

The primary risk with D-amino acids is conversion back to the L-isomer (or vice versa for L-amino acids).

  • Method: Use C18 RP-HPLC with a chiral mobile phase or Marfey’s analysis if strict enantiomeric excess (ee) confirmation is required.

  • Target: < 0.5% L-isomer contamination.

Common Issues
ObservationRoot CauseCorrective Action
Incomplete Coupling Steric hindrance or aggregation.Double Couple: Repeat Step 3 at 75°C. Use LiCl in DMF to break aggregation.
Low Yield Hydrolysis of active ester.Ensure DMF is anhydrous (< 0.03% H₂O). Use fresh DIC.
Unknown Peaks (Mass +18) Aspartimide (if Asp adjacent).Add 0.1M Oxyma to the Piperidine deprotection solution.
Decision Tree for Difficult Couplings

Optimization_Tree Start Post-Cleavage Analysis Check1 Is Purity > 95%? Start->Check1 Success Proceed to Purification Check1->Success Yes Failure Identify Impurity Check1->Failure No Racemized Racemization Detected (D-Met converted to L-Met) Failure->Racemized Isomer Shift Deletion Deletion Sequence (Missing Met) Failure->Deletion Mass - AA Fix1 Action: Lower Temp to 50°C Extend Time to 10 min Racemized->Fix1 Fix2 Action: Double Couple Increase Eq to 10x Deletion->Fix2

Caption: Troubleshooting logic for optimizing D-Met(O2) incorporation.

References

  • Collins, J. M., et al. (2014). Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics.[2][3][4] Methods in Molecular Biology.[4][5] Source:

  • Sigma-Aldrich. (n.d.). Fmoc-Met(O2)-OH Product Analysis and Properties. Source:[6]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives (Oxyma Pure vs HOBt). Source:

  • Palasek, S. A., et al. (2007).[5] Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.[5] Source:

Sources

Application Note: A Guide to the Chemoenzymatic Ligation of Peptides Incorporating D-Methionine Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of novel peptide therapeutics with enhanced stability and tailored functionalities is a cornerstone of modern drug development. Incorporating non-canonical amino acids, such as D-isomers for proteolytic resistance and oxidized residues like methionine sulfone for modulating polarity and interaction profiles, presents a powerful strategy. However, the synthesis of such complex peptides is a significant challenge. This application note provides a detailed theoretical and practical framework for the enzymatic ligation of peptide fragments, specifically addressing the complexities of incorporating a D-methionine sulfone residue. We will explore the selection of suitable peptide ligases, propose a comprehensive experimental workflow, and provide detailed protocols to guide researchers in this advanced application.

Background: The Challenge and Opportunity of Non-Canonical Peptides

Peptide-based drugs offer high specificity and low toxicity but are often limited by poor metabolic stability. The introduction of D-amino acids is a well-established strategy to overcome this limitation by rendering the peptide backbone resistant to proteolysis[1]. Concurrently, post-translational modifications, or their synthetic mimics, can fine-tune the pharmacological properties of a peptide. Methionine oxidation is a key example; while often considered an undesirable side-reaction during synthesis[2], its oxidized forms, methionine sulfoxide and the irreversible methionine sulfone, can alter a peptide's solubility, conformation, and receptor interactions[3][4][5].

The site-specific incorporation of a D-methionine sulfone residue, therefore, represents an attractive but formidable synthetic goal. Traditional chemical ligation methods can be cumbersome and may require extensive protecting group strategies[6][7]. Enzymatic peptide ligation, which utilizes enzymes like sortases or butelases to form native peptide bonds under mild, aqueous conditions, offers a compelling alternative[8][9]. However, the success of this approach hinges on the enzyme's tolerance for two significant deviations from its natural substrates: the inverted stereochemistry of the D-amino acid and the bulky, highly polar sulfone group. This guide will navigate these challenges and propose a rational approach to achieving this novel ligation.

Selecting the Optimal Enzymatic Ligase

Several enzymes are available for peptide ligation, each with distinct mechanisms and substrate specificities. The choice of enzyme is critical when dealing with non-canonical substrates.

  • Sortase A (SrtA): A transpeptidase from Staphylococcus aureus, SrtA recognizes a C-terminal LPXTG motif, cleaves the T-G bond, and ligates the threonine to an N-terminal glycine nucleophile.[10][11][12] While wild-type SrtA is generally specific for L-amino acids, some engineered variants have shown broader substrate tolerance.[13] Its rigid recognition motif, however, can be a limitation.

  • Subtiligase: An engineered variant of the protease subtilisin, subtiligase can ligate a C-terminal peptide ester to an N-terminal nucleophile with broad sequence specificity.[14][15][16] This flexibility makes it a powerful tool, though the requirement for a peptide ester adds a step to the substrate synthesis.

  • Butelase 1: An asparaginyl endopeptidase from Clitoria ternatea, butelase 1 is the fastest known peptide ligase.[17] It recognizes a C-terminal Asx-His-Val (where Asx is Asn or Asp) motif and ligates it to a wide variety of N-terminal sequences, showing a preference for bulky hydrophobic residues at the P2'' position.[18][19][20] Its high efficiency and broad N-terminal substrate scope make it a prime candidate for ligating challenging non-canonical peptides.[21][22]

Table 1: Comparison of Key Peptide Ligases

FeatureSortase ASubtiligaseButelase 1
Origin S. aureus (transpeptidase)Engineered ProteaseC. ternatea (AEP)
Recognition Motif C-terminal LPXTGC-terminal peptide esterC-terminal Asx-His-Val
Nucleophile N-terminal (oligo)GlycineBroad (N-terminal α-amine)Broad (most amino acids except Pro)
Relative Speed ModerateModerateVery Fast (up to 20,000x SrtA)[20]
Key Advantage Well-characterized, many variantsBroad prime-side specificity[15]Extreme speed, traceless ligation
Potential for D-AA Low for WT, possible with variantsModerateHigh due to broad specificity

Recommendation: For this application, Butelase 1 is the most promising candidate. Its remarkable speed can help drive the reaction to completion even with a suboptimal substrate, and its documented broad tolerance for the N-terminal nucleophile is a significant advantage when that nucleophile is a non-canonical residue like D-methionine sulfone.

Proposed Experimental Workflow

The overall strategy involves the synthesis of two peptide fragments: a C-terminal "acyl donor" peptide bearing the Butelase 1 recognition motif, and an N-terminal "acyl acceptor" peptide that begins with D-methionine sulfone. These fragments are then ligated using Butelase 1, followed by purification and characterization.

G cluster_0 Peptide Synthesis cluster_1 Enzymatic Ligation cluster_2 Analysis & Purification P1 Fragment 1 Synthesis (Acyl Acceptor) N-term: D-Met(O2)-Xaa... Ligation Butelase 1 Mediated Ligation (Aqueous Buffer, pH 6-7, 37°C) P1->Ligation Acyl Acceptor P2 Fragment 2 Synthesis (Acyl Donor) C-term: ...Asn-His-Val P2->Ligation Acyl Donor Purify RP-HPLC Purification Ligation->Purify Crude Product Analyze LC-MS & MS/MS (Mass Verification) Purify->Analyze Purified Product G cluster_0 Enzyme Butelase 1 (Cys, His, Asn) Active Site Intermediate Enzyme-Cys-S-CO-...-Peptide 1 Thioester Intermediate Enzyme->Intermediate 1. Acylation Substrate Peptide 1-...-Asn-His-Val Acyl Donor Substrate->Intermediate Product Peptide 1-...-Asn-D-Met(O2)-...-Peptide 2 Ligated Product Intermediate->Product 2. Nucleophilic Attack LeavingGroup His-Val Intermediate->LeavingGroup Nucleophile D-Met(O2)-...-Peptide 2 Acyl Acceptor Nucleophile->Product Product->Enzyme 3. Product Release

Figure 2: Simplified catalytic mechanism of Butelase 1-mediated peptide ligation.
Protocol 3: Product Purification and Characterization
  • Purification: Once the reaction has reached completion (or a satisfactory endpoint), quench the entire reaction volume. Purify the ligated peptide using the same RP-HPLC method developed for the starting fragments. The ligated product, being larger, should have a longer retention time.

  • Characterization:

    • LC-MS: Confirm the mass of the purified product.

    • MS/MS Sequencing: To unequivocally confirm the ligation site and the integrity of the D-methionine sulfone residue, perform tandem mass spectrometry (MS/MS) on the purified product. Fragmentation should occur along the peptide backbone, allowing for sequence verification across the newly formed peptide bond.

Troubleshooting and Key Considerations

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Ligation Yield 1. D-Met(O2) sterically hinders enzyme binding. 2. Sub-optimal buffer pH or temperature. 3. Inactive enzyme.1. Increase reaction time and/or enzyme concentration. Increase the excess of the acceptor peptide. 2. Perform a pH screen (e.g., pH 5.5-7.5). Test temperatures from 25°C to 42°C. [22] 3. Test enzyme activity with a known, optimal substrate.
Incomplete Reaction 1. Reversible hydrolysis of the thioester intermediate. 2. Product inhibition.1. Ensure a sufficient excess of the acceptor nucleophile. 2. Consider a semi-continuous process where the product is removed as it's formed, although this is complex. Start with optimized reactant concentrations.
Side Product Observed 1. Hydrolysis of the acyl donor peptide. 2. Unwanted modifications during reaction.1. This is a competing reaction. Increasing the concentration of the acceptor nucleophile can favor ligation over hydrolysis. 2. Ensure buffer components are pure. Analyze side products by MS to identify their source.

Self-Validation: The protocol's integrity relies on rigorous analysis. The combination of HPLC (to assess purity and reaction conversion) and MS/MS (to confirm the exact molecular structure and connectivity) provides a self-validating system, ensuring that the desired product has been formed.

Conclusion

The enzymatic ligation of peptides containing D-methionine sulfone is a challenging yet feasible endeavor that pushes the boundaries of chemoenzymatic synthesis. By leveraging a highly efficient and promiscuous ligase like Butelase 1, researchers can rationally design and execute experiments to create novel peptides with enhanced therapeutic potential. The protocols and considerations outlined in this note provide a foundational guide for scientists aiming to explore this exciting area of peptide engineering. Success will depend on careful optimization and rigorous analytical characterization, ultimately enabling the synthesis of next-generation peptide therapeutics.

References

  • Popp, M. W., & Ploegh, H. L. (2011). Making and breaking peptide bonds: protein engineering using sortase. Angewandte Chemie International Edition, 50(23), 5024-5042. [Link]

  • Mao, H., Hart, S. A., Schink, A., & Pollok, B. A. (2004). Sortase-mediated protein ligation: a new method for protein engineering. Journal of the American Chemical Society, 126(9), 2670-2671. [Link]

  • BPS Bioscience. (n.d.). Sortase-Mediated Protein Ligation. Retrieved from [Link]

  • Nguyen, G. K., Wang, S., Qiu, Y., Hemu, X., Lian, Y., & Tam, J. P. (2015). Butelase 1 is an Asx-specific ligase enabling peptide macrocyclization and synthesis. Nature chemical biology, 11(10), 734-743. [Link]

  • The M. W. (2008). Sortase-Mediated Protein Ligation. BPS Bioscience. [Link]

  • Kaewchoothong, A., D'Souza, C., & Tam, J. P. (2018). Butelase 1-Mediated Ligation of Peptides and Proteins. In Peptide-Based Materials (pp. 125-141). Humana Press, New York, NY. [Link]

  • Nguyen, G. K. T., et al. (2016). Butelase-mediated cyclization and ligation of peptides and proteins. Nature Protocols, 11(5), 924-935. [Link]

  • Ton-That, H., Marraffini, L. A., & Schneewind, O. (2000). Protein sorting to the cell wall of Staphylococcus aureus. Journal of Biological Chemistry, 275(13), 9876-9881. [Link]

  • Mazmanian, S. K., Liu, G., Ton-That, H., & Schneewind, O. (1999). Staphylococcus aureus sortase, an enzyme that anchors surface proteins to the cell wall. Science, 285(5428), 760-763. [Link]

  • Biotage. (2023). How to handle peptides that contain methionine. Retrieved from [Link]

  • Nguyen, G. K., et al. (2014). Butelase 1 is an Asx-specific ligase enabling peptide macrocyclization and synthesis. Angewandte Chemie International Edition, 53(45), 11987-11991. [Link]

  • Harris, K. S., & Tam, J. P. (2015). Butelase 1: A Versatile Ligase for Peptide and Protein Macrocyclization. Israel Journal of Chemistry, 55(1), 83-90. [Link]

  • Wikipedia. (n.d.). Sortase. Retrieved from [Link]

  • Quartararo, J. S., et al. (2020). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Amino Acids, 52(10), 1435-1447. [Link]

  • Schmidt, M., & Toplak, M. (2020). Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization. Frontiers in Chemistry, 8, 607. [Link]

  • Lee, Y. S., & Bae, J. (2020). Recent Advances in Chemoenzymatic Peptide Syntheses. International Journal of Molecular Sciences, 21(18), 6685. [Link]

  • Kent, S. B. (2009). Total chemical synthesis of proteins. Chemical Society Reviews, 38(2), 338-351. [Link]

  • Weeks, A. M., & Wells, J. A. (2020). Subtiligase-Catalyzed Peptide Ligation. Chemical Reviews, 120(6), 3127-3160. [Link]

  • Chen, K., et al. (2021). Characterization and application of natural and recombinant butelase-1 to improve industrial enzymes by end-to-end circularization. Catalysis Science & Technology, 11(14), 4875-4885. [Link]

  • Krueger, B. P., & Tolia, N. H. (2015). Sortase Transpeptidases: Insights into Mechanism, Substrate Specificity and Inhibition. Protein Science, 24(6), 849-856. [Link]

  • Bellucci, J. J., Bhattacharyya, J., & Chilkoti, A. (2015). A noncanonical function of sortase enables site-specific conjugation of small molecules to lysine residues in proteins. Angewandte Chemie International Edition, 54(2), 441-445. [Link]

  • Bentley, M. L., & Almquist, C. D. (2015). Profiling Sortase Substrate Specificity using Peptide Libraries. Western CEDAR. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]

  • An, C., & Chen, S. (2016). Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag. Scientific reports, 6(1), 1-9. [Link]

  • Wilson, C. H., et al. (2021). Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase. International journal of molecular sciences, 22(17), 9508. [Link]

  • Weeks, A. M., & Wells, J. A. (2020). Subtiligase-Catalyzed Peptide Ligation. Chemical Reviews, 120(6), 3127-3160. [Link]

  • Dumas, A., et al. (2015). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. Chemical Reviews, 115(21), 11736-11792. [Link]

  • Li, Y., et al. (2016). Recent advances in enzyme-mediated peptide ligation. Chinese Journal of Biotechnology, 32(1), 1-13. [Link]

  • Clayman, S., et al. (2017). Engineering peptide ligase specificity by proteomic identification of ligation sites. Nature chemical biology, 13(9), 1017-1023. [Link]

  • Bellucci, J. J., Bhattacharyya, J., & Chilkoti, A. (2015). A non-canonical function of sortase enables site-specific conjugation of small molecules to lysine residues in proteins. Angewandte Chemie (International ed. in English), 54(2), 441-5. [Link]

  • Li, L., & Li, X. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. RSC chemical biology, 9(7), 1547-1556. [Link]

  • Marraffini, L. A., & Schneewind, O. (2005). Sortases, surface proteins, and their roles in Staphylococcus aureus disease and vaccine development. Microbiology Spectrum, 3(2), 3-2. [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS omega, 8(17), 15159-15166. [Link]

  • Zhang, C., et al. (2024). Controlled reversible methionine-selective sulfimidation of peptides. Nature Communications, 15(1), 4381. [Link]

  • Zhang, W., & Li, Y. (2020). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International journal of molecular sciences, 21(9), 3206. [Link]

  • Abdulbagi, M., & Di, B. (2023). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Critical Reviews in Analytical Chemistry, 1-13. [Link]

  • Harmand, T. J., et al. (2018). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides. Angewandte Chemie International Edition, 57(48), 15831-15835. [Link]

  • Weeks, A. M., & Wells, J. A. (2020). Subtiligase-Catalyzed Peptide Ligation. Chemical Reviews, 120(6), 3127-3160. [Link]

  • Krueger, B. P., & Tolia, N. H. (2015). Sortase transpeptidases: insights into mechanism, substrate specificity and inhibition. Protein science : a publication of the Protein Society, 24(6), 849–856. [Link]

  • Clayman, S., & Chorev, M. (2020). N-Terminal Modification of Proteins with Subtiligase Specificity Variants. Current protocols in protein science, 99(1), e102. [Link]

  • Wu, B., & Li, Z. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International journal of molecular sciences, 21(9), 3206. [Link]

  • Simon, A. J., & Ellington, A. D. (2018). Engineering enzymes for noncanonical amino acid synthesis. Chemical Society Reviews, 47(24), 9113-9143. [Link]

  • John Trant. (2021, March 19). Lecture 18 Peptide cyclization and native chemical ligation [Video]. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Fmoc-D-Methionine Sulfone Peptide Engineering

[1][2]

Topic: Troubleshooting & Purification of Peptides Containing Fmoc-D-Met(O₂)-OH Ticket ID: TSH-METO2-001 Status: Active Support Level: Tier 3 (Senior Scientist)[1]

Executive Summary & Molecule Profile[2]

User Context: You are incorporating Fmoc-D-methionine sulfone (Fmoc-D-Met(O₂)-OH) into a peptide sequence. This is often done to introduce a chemically stable, highly polar residue that mimics the irreversible oxidative stress state of methionine, or to utilize the D-isomer for proteolytic stability.

The Core Challenge: Unlike Methionine Sulfoxide (Met(O)), which is a reversible intermediate, Methionine Sulfone (Met(O₂)) is irreversible under standard peptide chemistry conditions.[1] It significantly alters the hydrophobicity profile of your peptide, leading to dramatic shifts in HPLC retention times and unique solubility behaviors that often confuse standard purification protocols.

Molecule Snapshot
PropertySpecificationImpact on Experiment
Formula C₂₀H₂₁NO₆SMass shift of +32 Da relative to native Met.[1]
Oxidation State Sulfone (

)
Irreversible. Cannot be reduced by NH₄I/DMS.[1]
Stereochemistry D-Isomer High risk of racemization if activated aggressively.[1]
Polarity HighElutes significantly earlier than native Met peptides on RP-HPLC.[1]

Synthesis & Coupling Troubleshooting

Before purification, ensure the synthesis strategy prevents upstream errors.

Issue: "My crude yield is low, or I see 'deletion' sequences."

Diagnosis: The sulfone group is bulky and electron-withdrawing, potentially slowing down coupling. Furthermore, as a D-amino acid, it is susceptible to racemization if over-activated.[1]

Protocol: Optimized Coupling for Fmoc-D-Met(O₂)

  • Avoid Strong Bases: Do not use HATU/DIEA with prolonged reaction times. High pH promotes base-catalyzed racemization (conversion of D to L).

  • Recommended Activation: Use DIC/Oxyma Pure (1:1 eq) or PyBOP/NMM .[1] These conditions are milder and preserve chiral integrity.

  • Solvent Choice: Ensure the Fmoc-D-Met(O₂)-OH is fully dissolved in DMF.[1] If it appears cloudy, add a small amount of NMP (N-methyl-2-pyrrolidone) to disrupt aggregation.

Diagram: Oxidation State Logic & Reversibility

This diagram clarifies why "reducing" the peptide during cleavage will fail.

MetOxidationStatesMetNative Methionine(Met)MetOMethionine Sulfoxide(Met(O))+16 DaMet->MetO Mild Oxidation(Air/Peroxide)MetO->Met Reduction Possible(NH4I / DMS)MetO2Methionine Sulfone(Met(O2))+32 DaMetO->MetO2 Strong OxidationMetO2->MetO IMPOSSIBLE(Irreversible)

Caption: The "One-Way Street" of Methionine Oxidation. Unlike Sulfoxide, the Sulfone moiety cannot be chemically reversed to native Methionine.

Purification Support (HPLC)[1][2]

The most common ticket: "My peptide is eluting in the void volume," or "I can't separate the impurities."

FAQ: Why has my retention time shifted so drastically?

The sulfone group (

earlier
Troubleshooting Guide: HPLC Optimization
Scenario A: The peptide elutes too early (co-eluting with injection peak)
  • Cause: The gradient starts too high in organic solvent for such a polar peptide.

  • Solution:

    • Lower Initial B: Start your gradient at 0-1% Solvent B (Acetonitrile) instead of the standard 5-10%.

    • Switch Stationary Phase: If C18 fails to retain the peptide, switch to a C18-Aq (aqueous stable) column or a C8 column.[1] For extremely polar sequences, a HILIC (Hydrophilic Interaction Liquid Chromatography) mode may be required.

Scenario B: Broad or Tailing Peaks
  • Cause: D-Met(O₂) can interact with free silanols on the silica support due to its polarity.[1]

  • Solution:

    • Buffer Choice: Ensure you are using TFA (0.1%) rather than Formic Acid.[1] The lower pH of TFA suppresses silanol ionization better.

    • Temperature: Elevate the column temperature to 40-50°C . This improves mass transfer and sharpens peaks for bulky/polar amino acids.

Scenario C: Separation of Diastereomers (D-Met vs L-Met)
  • Context: If you suspect racemization (L-isomer contamination), a standard C18 column may not separate the D-Met(O₂) peptide from the L-Met(O₂) impurity.[1]

  • Solution: Use a chiral stationary phase (e.g., Chiralpak) or a specialized phenyl-hexyl column which often offers better selectivity for stereoisomers than alkyl chains.[1]

Diagram: HPLC Troubleshooting Decision Tree

HPLC_TroubleshootingStartStart: HPLC Purification IssuesIssue1Peptide Elutes in Void Volume(Too Early)Start->Issue1Issue2Peak Broadening / TailingStart->Issue2Issue3Suspected Racemization(D vs L impurity)Start->Issue3Action1Lower Initial %B to 0-1%Hold for 5 minsIssue1->Action1Action3Increase Temp to 45°CUse TFA over Formic AcidIssue2->Action3Action4Use Phenyl-Hexyl Columnor Chiral ChromatographyIssue3->Action4Action2Switch to C18-Aq or Polar-Embedded ColumnAction1->Action2If still no retention

Caption: Decision matrix for optimizing HPLC conditions based on specific chromatographic failures associated with polar sulfone peptides.

Quality Control & Analysis

Mass Spectrometry Verification

When analyzing your purified fraction, use the following mass shift rules to confirm identity:

SpeciesMass Shift (vs Native)Notes
Native Met 0 DaStarting material (if not using Fmoc-D-Met(O₂)).
Met Sulfoxide (Met-O) +16 DaCommon impurity; reducible.[1]
Met Sulfone (Met-O₂) +32 Da Target Molecule. Stable, non-reducible.[1]

Critical QC Check: If you observe a mass of +16 Da (Sulfoxide) instead of +32 Da, your starting material (Fmoc-D-Met(O₂)-OH) may have been impure, or you used the wrong reagent.[1] You cannot oxidize the Sulfoxide to Sulfone on the resin reliably without damaging other residues (like Trp/Tyr). It is safer to re-synthesize using high-purity Fmoc-D-Met(O₂)-OH.[1]

Distinguishing D vs L (Racemization Check)

Standard ESI-MS cannot distinguish D from L isomers (same mass).[1] To verify you have the D-isomer :

  • Co-injection: Synthesize a small standard of the L-isomer version. Inject both the L-standard and your purified D-peptide.[1] If they co-elute perfectly, you may have racemized your product. If they separate, your D-isomer is likely intact.[1]

  • Marfey's Reagent: Hydrolyze a small aliquot and derivatize with Marfey's reagent (FDAA), then analyze by LC-MS to determine the enantiomeric ratio of the amino acids.

References

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Detailed review of protecting groups and side-chain stability).

  • Novabiochem. (2024).[1] Fmoc-D-Met(O2)-OH Product Specifications and Handling. Merck KGaA.[1] (Physical properties and solubility data).

  • Beck, A., et al. (2013).[1] Characterization of Therapeutic Antibodies and Related Products. Analytical Chemistry. (Discusses Met oxidation variants and separation in HPLC).

  • Coin, I., et al. (2007).[1] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. (Racemization protocols for D-amino acids).

minimizing byproduct formation in Fmoc-D-methionine sulfone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methionine Oxidation in Fmoc-SPPS

A Senior Application Scientist's Guide to Synthesis, Troubleshooting, and Prevention of Byproducts

Welcome to the technical support center for peptide synthesis involving methionine and its oxidized derivatives. This guide provides in-depth analysis and field-proven protocols for researchers, scientists, and drug development professionals. Instead of a simple FAQ, we will explore the underlying chemistry to empower you to make informed decisions during solid-phase peptide synthesis (SPPS).

The initial query regarding byproducts from Fmoc-D-methionine sulfone (Met(O2)) requires a foundational clarification. In practice, the most prevalent challenges in this area arise not from the sulfone itself, but from the unintentional oxidation of standard Fmoc-D-methionine (Met) during synthesis and cleavage. Methionine sulfone is typically the final, irreversible oxidation state. Therefore, this guide addresses the entire methionine oxidation pathway, providing you with the expertise to control it at every stage.

Section 1: Foundational Concepts - The Methionine Oxidation States

In peptide chemistry, methionine can exist in three primary forms, each with distinct chemical properties that significantly impact peptide solubility, structure, and purification.

  • Methionine (Met): A non-polar, sulfur-containing amino acid. Its thioether side chain is highly susceptible to oxidation.[1]

  • Methionine Sulfoxide (Met(O)): The first oxidation product (+16 Da mass shift). This modification makes the residue significantly more polar. The oxidation is reversible with appropriate reducing agents.[2]

  • Methionine Sulfone (Met(O2)): The second and final oxidation product (+32 Da mass shift). This state is highly polar and is generally considered irreversible under standard biological and most synthetic conditions.[3]

Understanding this pathway is crucial. Most "byproducts" encountered are Met(O) and, to a lesser extent, Met(O2), formed from the native Met residue.

Diagram: The Methionine Oxidation Pathway

This diagram illustrates the progression from the native thioether in Methionine to the irreversible sulfone state. The key challenge in SPPS is preventing the initial oxidation step, which occurs most readily during final acidolytic cleavage.

Oxidation_Pathway Met Methionine (Met) -S-CH₃ MetO Methionine Sulfoxide (Met(O)) -S(O)-CH₃ Met->MetO + [O] (e.g., TFA cleavage, air) Reversible MetO->Met Reduction (e.g., NH₄I, PPh₃) MetO2 Methionine Sulfone (Met(O₂)) -S(O)₂-CH₃ MetO->MetO2 + [O] (Strong Oxidants) Irreversible

Caption: Oxidation states of methionine and their reversibility.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered in the field.

Q1: My mass spectrometry data shows the expected mass for my peptide, but also a significant peak at +16 Da. What is this byproduct and how can I prevent it?

A1: A +16 Da peak is the classic signature of methionine sulfoxide (Met(O)) formation. The thioether side chain of methionine is sensitive to oxidation, which primarily occurs during the final trifluoroacetic acid (TFA)-based cleavage and deprotection step.[1][4] Although the methionine thioether is generally stable during the Fmoc-SPPS cycles, exposure to air and carbocations in the acidic cleavage cocktail can readily produce the sulfoxide.

Root Cause Analysis & Prevention:

  • Cleavage Cocktail: Standard cleavage cocktails (e.g., TFA/TIS/H₂O) are often insufficient to protect methionine. The key is to use a cocktail with dedicated reducing agents or scavengers that can either prevent oxidation or reduce any Met(O) formed in situ.

  • Proven Solution: The most effective preventative measure is to use an optimized cleavage cocktail. "Reagent H" was specifically developed for this purpose.[5] More recent studies have also shown excellent results with cocktails containing trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) to completely eradicate oxidation.[4]

Q2: I am intentionally using Fmoc-Met(O)-OH in my synthesis to improve the solubility of a difficult, aggregation-prone peptide. What is the best way to reduce it back to methionine post-synthesis?

A2: This is an excellent strategy for managing "difficult peptides." The increased polarity of Met(O) can disrupt hydrophobic interactions that lead to aggregation during chain elongation.[6] Once the peptide is successfully synthesized and purified, the sulfoxide can be quantitatively reduced back to methionine.

Post-Synthesis Reduction Protocol:

  • Several methods exist, but a common and effective approach involves ammonium iodide (NH₄I) and dimethyl sulfide (DMS) or using a cocktail containing tetrabutylammonium bromide (Bu₄NBr).[2] A detailed protocol is provided in Section 3. The key is to perform the reduction after purification of the Met(O)-containing peptide to avoid reducing agents interfering with other functional groups or purification itself.

Q3: My mass spec shows a +32 Da peak, and I'm worried it is methionine sulfone (Met(O2)). Can this be reversed, and what are the risks of leaving it?

A3: A +32 Da peak confirms the presence of methionine sulfone. This is a result of over-oxidation, past the sulfoxide state.

  • Reversibility: Unlike methionine sulfoxide, methionine sulfone is generally considered chemically inert and irreversible under conditions compatible with peptides.[3] There are no standard, high-yield methods to reduce a sulfone back to a thioether without degrading the peptide.

  • Risks & Consequences:

    • Biological Activity: The presence of Met(O2) can drastically alter the peptide's structure, polarity, and ability to interact with its biological target.

    • Further Side Reactions: While not extensively documented as a major pathway in routine SPPS, the strong electron-withdrawing nature of the sulfone group increases the acidity of the α-proton. In theory, this could make the residue more susceptible to base-catalyzed side reactions like epimerization or β-elimination, although this is less of a concern than aspartimide formation for Asp-containing peptides.[7]

    • Action: If the native methionine is critical for function, the synthesis must be repeated with stricter preventative measures against oxidation (see Q1).

Q4: How can I reliably separate and quantify Met, Met(O), and Met(O2) in my crude peptide mixture?

A4: Standard reverse-phase HPLC is often sufficient to separate these species due to their significant polarity differences. Met(O) and Met(O2) are much more hydrophilic and will typically elute earlier than the parent peptide containing native Met.

  • Analytical Method: A gradient of acetonitrile in water with 0.1% TFA is a standard starting point.

  • Advanced Separation: For difficult separations or for precise quantification of the free amino acids, specialized columns like mixed-mode (combining reversed-phase and ion-exchange) or HILIC can provide superior resolution.[8][9]

  • Detection: Mass spectrometry is the definitive method for identification based on the +16 Da or +32 Da mass shift. UV detection is used for quantification.

Section 3: Key Experimental Protocols & Data

Trustworthy protocols are self-validating. Follow these step-by-step guides for reproducible results.

Protocol 1: Optimized Cleavage to Prevent Methionine Oxidation

This protocol is based on the highly effective "Reagent H" cocktail, designed to suppress oxidation and scavenge cations during cleavage.[5]

Workflow:

  • Resin Preparation: Place the dry, peptide-bound resin in a reaction vessel.

  • Cocktail Preparation: Prepare the cleavage cocktail (Reagent H) by mixing the following components. Prepare fresh.

    • Trifluoroacetic acid (TFA): 81% (w/w)

    • Phenol: 5% (w/w)

    • Thioanisole: 5% (w/w)

    • 1,2-ethanedithiol (EDT): 2.5% (w/w)

    • Water: 3% (w/w)

    • Dimethylsulfide (DMS): 2% (w/w)

    • Ammonium Iodide (NH₄I): 1.5% (w/w)

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 1 gram of resin).[10] Allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding 10x volume of cold methyl-tert-butyl ether (MTBE).

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the final peptide pellet under vacuum.

  • Validation: Analyze the crude peptide by LC-MS. The peak corresponding to +16 Da should be absent or significantly minimized compared to cleavage with a standard TFA/TIS/H₂O cocktail.[5]

Data Summary: Efficacy of Different Cleavage Cocktails

The choice of cleavage cocktail has a dramatic impact on the final purity of methionine-containing peptides. The following table summarizes typical results for a model peptide.

Cleavage Cocktail (Components)Reagent NameTypical % Met(O) FormedReference
TFA / H₂O / TIS (95:2.5:2.5)Reagent B30 - 55%[1][5]
TFA / H₂O / Thioanisole / EDT (90:5:3:2)Reagent R15 - 25%[5]
TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄IReagent H< 1% [5]
TFA / Anisole / TMSCl / Me₂S / PPh₃ (85:5:5:5 + 1mg/mL)N/A~0% [4]
Protocol 2: Post-Purification Reduction of Methionine Sulfoxide

Use this protocol after you have purified your Met(O)-containing peptide. This ensures the reducing agent does not interfere with chromatography.

Workflow:

  • Peptide Dissolution: Dissolve the purified, lyophilized peptide containing Met(O) in a suitable aqueous buffer.

  • Reagent Preparation: Prepare a solution of 10-20 fold molar excess of ammonium iodide (NH₄I) and dimethyl sulfide (DMS) relative to the peptide.

  • Reduction Reaction: Add the NH₄I/DMS solution to the peptide solution. Allow the reaction to proceed at room temperature for 30-60 minutes.

  • Quenching & Desalting: The reaction can be quenched by dilution. The excess reagents and salts must be removed. This is typically done by another round of RP-HPLC purification or by using a desalting column.

  • Validation: Confirm the complete reduction by LC-MS. The peak corresponding to the original Met(O) peptide should be gone, and a new peak corresponding to the native peptide (mass -16 Da) should be present.

Section 4: Frequently Asked Questions (FAQs)

  • Why not just use Fmoc-D-Methionine Sulfone (Met(O2)) from the start if I want an oxidized methionine analog? You certainly can if the sulfone is the desired final product. However, it is a highly polar building block which can have lower coupling efficiency. More importantly, it cannot be reduced back to native methionine. Most researchers who want to study the effects of reversible oxidation use Fmoc-Met(O) because it can be converted back to the native residue.[4]

  • Besides oxidation, what other side reactions affect methionine? The other major side reaction during TFA cleavage is S-alkylation, particularly S-tert-butylation from scavenged t-butyl cations.[4] This results in a +56 Da adduct. Optimized cleavage cocktails containing scavengers like thioanisole or dimethyl sulfide are also effective at suppressing this side reaction.

  • Does methionine oxidation affect peptide aggregation? Yes, significantly. The conversion of non-polar Met to polar Met(O) or Met(O2) generally disrupts hydrophobic aggregation. This can be beneficial, for example, slowing the fibrillization of amyloid-β peptides.[11] However, it can also destabilize the native conformation of a protein, which in some cases can paradoxically lead to aggregation through different pathways.[12]

Diagram: Troubleshooting Workflow for Methionine Peptides

This logical flow chart provides a decision-making process for identifying and resolving common issues with methionine-containing peptides.

Troubleshooting_Workflow start Analyze Crude Peptide by LC-MS check_mass Identify Unexpected Mass Adducts start->check_mass mass_plus_16 Mass +16 Da (Methionine Sulfoxide) check_mass->mass_plus_16 Yes mass_plus_32 Mass +32 Da (Methionine Sulfone) check_mass->mass_plus_32 Yes mass_plus_56 Mass +56 Da (S-tert-butylation) check_mass->mass_plus_56 Yes no_adduct Purity OK Proceed to Purification check_mass->no_adduct No action_16 Option 1: Re-synthesize with Oxidation-Preventing Cleavage (e.g., Reagent H). See Protocol 1. Option 2: Purify Met(O) peptide and reduce post-synthesis. See Protocol 2. mass_plus_16->action_16 action_32 Considered Irreversible. Re-synthesize using optimized cleavage cocktail to prevent over-oxidation. mass_plus_32->action_32 action_56 Byproduct of t-butyl cations. Re-synthesize using cleavage cocktail with better scavengers (e.g., Thioanisole, DMS). mass_plus_56->action_56

Caption: Decision tree for troubleshooting methionine-related byproducts.

References

  • Coin, I., et al. (2007). "Fmoc-based solid-phase peptide synthesis: the state of the art." Journal of Peptide Science, 13(1), 1-28. Available at: [Link]

  • Aapptec Peptides. (n.d.). "Technical Support Information Bulletin 1157: Cleavage Cocktail for Methionine Containing Peptides." Available at: [Link]

  • Al-Qahtani, M., et al. (2023). "Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection." ACS Omega, 8(17), 15631–15637. Available at: [Link]

  • Cryle, M. J., et al. (2021). "Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase." International Journal of Molecular Sciences, 22(17), 9513. Available at: [Link]

  • Huang, H., & Rabenstein, D. L. (1999). "A cleavage cocktail for methionine-containing peptides." Journal of Peptide Research, 53(5), 548-553. Available at: [Link]

  • de la Torre, B. G., & Andreu, D. (2013). "Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis." Peptide Science, 100(6), 639-648. Available at: [Link]

  • Biotage. (2023). "How to handle peptides that contain methionine." Available at: [Link]

  • StHilaire, C., et al. (2018). "Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides." Chemistry – A European Journal, 24(59), 15772-15776. Available at: [Link]

  • Rentier, C., et al. (2015). "Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins." Chimica Oggi-Chemistry Today, 33(2), 32-36. Available at: [Link]

  • SIELC Technologies. (n.d.). "HPLC Method for Analysis of Methionine on Primesep 100 Column." Available at: [Link]

  • Schöne, C., et al. (2015). "Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide." Biophysical Chemistry, 203, 19-26. Available at: [Link]

  • Purohit, T., et al. (2019). "Unique Impacts of Methionine Oxidation, Tryptophan Oxidation, and Asparagine Deamidation on Antibody Stability and Aggregation." Journal of Pharmaceutical Sciences, 108(12), 3843-3853. Available at: [Link]

  • Kühnreich, R., & Holzgrabe, U. (2016). "Impurity profiling of L-methionine by HPLC on a mixed mode column." Journal of Pharmaceutical and Biomedical Analysis, 122, 118-125. Available at: [Link]

  • Gellekink, S. J., et al. (2001). "A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy." Journal of Chromatography B: Biomedical Sciences and Applications, 758(2), 293-297. Available at: [Link]

  • Lashuel, H. A., et al. (2003). "The Effect of Methionine Oxidation on Structural Properties, Conformational Stability, and Aggregation of Immunoglobulin Light Chain LEN." Biochemistry, 42(29), 8752-8761. Available at: [Link]

  • Lam, X. M., et al. (2013). "Influence of methionine oxidation on the aggregation of recombinant human growth hormone." International Journal of Pharmaceutics, 454(1), 169-175. Available at: [Link]

  • HELIX Chromatography. (n.d.). "HPLC Methods for analysis of Methionine." Available at: [Link]

  • ResearchGate. (2016). "Impurity profiling of L-methionine by HPLC on a mixed mode column." Available at: [Link]

Sources

Validation & Comparative

Fmoc-D-Methionine Sulfone: The Oxidatively Stable, Polar Isostere for Methionine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-D-methionine sulfone as an isostere for methionine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of peptide therapeutics and mimetic design, Methionine (Met) presents a "Cinderella" problem: it is essential for bioactivity but structurally vulnerable. Its thioether side chain is a primary site for oxidative degradation, leading to product heterogeneity and loss of potency.

Fmoc-D-methionine sulfone (Fmoc-D-Met(O₂)-OH) emerges as a precision tool to solve this. Unlike Norleucine (Nle), which mimics Met’s hydrophobicity but lacks its electronic character, D-Met(O₂) offers a polar, oxidation-immune isostere . It permanently mimics the highly oxidized "aged" state of methionine or serves as a stable, polar analog in solvent-exposed regions. Combined with the D-configuration, it confers dual resistance against both oxidative stress and proteolytic degradation , making it a critical asset for developing long-half-life peptidomimetics.

Chemical & Physical Profile: The Isostere Landscape

To select the correct isostere, one must understand the electronic and steric deviations from the native residue.

Comparative Profile: Met vs. Isosteres[1]
FeatureL-Methionine (Native)L-Norleucine (Nle)L-Met Sulfoxide (Met(O))D-Met Sulfone (D-Met(O₂))
Side Chain -CH₂-CH₂-S-CH₃-CH₂-CH₂-CH₂-CH₃-CH₂-CH₂-S(=O)-CH₃-CH₂-CH₂-S(=O)₂-CH₃
Electronic State Hydrophobic / NucleophilicHydrophobic / InertPolar / Chiral (S/R)Highly Polar / Achiral Sulfone
Oxidation Status Susceptible (Rapid)Stable (Immune)Intermediate (Reversible)Fully Oxidized (Irreversible)
Proteolytic Stability Low (Native)Low (L-isomer)Low (L-isomer)High (D-isomer)
Primary Utility Native BioactivityHydrophobic Core Mimic"Safety Catch" for SynthesisOxidative Stress Mimic / Polar Stability
Structural Logic
  • Steric Fidelity: The sulfone group (-SO₂-) is sterically bulkier than the native thioether (-S-) but maintains the same chain length.

  • Electronic Shift: The sulfone moiety is a strong hydrogen bond acceptor. Unlike Nle, which is purely aliphatic, Met(O₂) can maintain water-mediated networks or specific polar contacts in a binding pocket that native Met might engage in transiently.

  • The "D" Advantage: The D-configuration prevents recognition by endogenous proteases (e.g., trypsin, chymotrypsin), significantly extending serum half-life.

Performance Comparison: Stability & Bioactivity[2]

Oxidative Stability

Native Met oxidizes to Methionine Sulfoxide (Met(O)) and eventually to Methionine Sulfone (Met(O₂)).[1] This process is often an artifact of storage or synthesis (e.g., during cleavage).

  • Experiment: Exposure of peptides to 0.1% H₂O₂.

  • Result: Native Met peptides show +16 Da (Sulfoxide) and +32 Da (Sulfone) mass shifts within minutes to hours.

  • D-Met(O₂) Performance: Shows zero mass shift . It is thermodynamically at the "end of the road" for oxidation, ensuring absolute product homogeneity.

Synthesis Efficiency (SPPS)

One of the hidden benefits of Met(O₂) is its contribution to synthesis quality.

  • Aggregation Breaking: The high polarity of the sulfone group disrupts beta-sheet aggregation during Solid Phase Peptide Synthesis (SPPS), acting similarly to a pseudoproline but for Met residues.

  • No "Safety Catch" Needed: Unlike Met(O), which is often used to prevent aggregation and then reduced back to Met (a messy, sometimes incomplete chemical step), Met(O₂) is designed to remain. This eliminates the post-cleavage reduction step entirely.

Biological Implications[1][3]
  • Neutrophil Elastase: Met(O₂) is a "super substrate" for human neutrophil elastase. If your target involves inflammation pathways, replacing Met with Met(O₂) can increase binding affinity significantly (lowering

    
    ) due to specific interactions in the S3 pocket.
    
  • Oxidative Stress Mimicry: It is the gold standard for studying the effects of aging and oxidative stress on protein structure without the heterogeneity of chemical oxidation methods.

Experimental Protocols

Protocol A: Fmoc SPPS Coupling of Fmoc-D-Met(O₂)-OH

Use this protocol for standard automated or manual synthesis.

Reagents:

  • Resin: Rink Amide or Wang (Loading 0.3–0.6 mmol/g recommended to reduce aggregation).

  • Amino Acid: Fmoc-D-Met(O₂)-OH (3–5 equivalents).

  • Activator: HBTU or HATU (0.95 eq relative to AA).

  • Base: DIPEA (2 eq relative to AA).

  • Solvent: DMF (Anhydrous).

Step-by-Step:

  • Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

    • Note: Monitor UV absorbance.[2] Met(O₂) does not interfere with Fmoc monitoring.

  • Activation: Dissolve Fmoc-D-Met(O₂)-OH and HBTU in minimal DMF. Add DIPEA immediately before adding to resin.

    • Critical: Pre-activation time should not exceed 2 minutes to prevent racemization (though less critical for Sulfone than Cys/His).

  • Coupling: Shake/vortex for 45–60 minutes at Room Temperature.

    • QC: Perform Kaiser test. If slightly positive, re-couple using PyBOP/HOAt.

  • Capping (Optional): Acetic anhydride/Pyridine/DMF if the sequence is particularly long (>20 AA).

Protocol B: Oxidative Stress Challenge (Validation)

Use this to prove the superior stability of your D-Met(O₂) analog against the native sequence.

  • Preparation: Dissolve purified peptide (0.1 mg/mL) in PBS (pH 7.4).

  • Stress Induction: Add H₂O₂ to a final concentration of 0.5% (v/v).

  • Incubation: Incubate at 37°C. Take aliquots at T=0, 1h, 4h, and 24h.

  • Quenching: Quench aliquots with 10 mM Methionine (free amino acid) or dilute immediately into LC-MS mobile phase.

  • Analysis: Analyze via LC-MS/MS.

    • Native Control: Will show split peaks (+16 Da, +32 Da).

    • Met(O₂) Analog: Will show a single, unchanged peak at all time points.

Visualizations

Diagram 1: Methionine Oxidation Pathway vs. Isostere Stability

This diagram illustrates why Met(O₂) is the "terminal" stable state compared to the reversible Sulfoxide.

MetOxidation cluster_stability Stability Zone Met L-Methionine (Native) MetO L-Met Sulfoxide (Met(O)) Met->MetO Oxidation (ROS/H₂O₂) Reversible MetO->Met Reduction (MsrA/B Enzymes) MetO2 L-Met Sulfone (Met(O₂)) MetO->MetO2 Strong Oxidation Irreversible DMetO2 Fmoc-D-Met(O₂) (The Isostere) DMetO2->MetO2 Structural Analog (Stereoisomer)

Caption: The oxidation cascade of Methionine. Met(O₂) represents the irreversible, terminal oxidation state. Fmoc-D-Met(O₂) locks the peptide in this stable, polar configuration.

Diagram 2: Synthesis Workflow Decision Matrix

A logical flow to help researchers decide when to use Fmoc-D-Met(O₂)-OH.

DecisionMatrix Start Peptide Design Requirement Q1 Is the Met residue critical for hydrophobic packing? Start->Q1 Q2 Is the peptide intended for proteolytic stability (serum)? Q1->Q2 No (Polar/Exposed) UseNle Use Norleucine (Nle) (Hydrophobic Isostere) Q1->UseNle Yes UseDMet Use D-Methionine (Risk of Oxidation) Q2->UseDMet No (L-isomer okay) UseDMetO2 Use Fmoc-D-Met(O₂)-OH (Polar + Stable) Q2->UseDMetO2 Yes (High Stability Needed)

Caption: Decision tree for selecting the correct methionine isostere based on hydrophobicity and stability requirements.

References

  • Leahy, D., et al. (2021). Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase. Molecules, 26(17), 5344. Retrieved from [Link]

  • Rentier, C., et al. (2015).[3] Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Chimica Oggi - Chemistry Today, 33(2). Retrieved from [Link]

  • Biotage. (2023).[4] How to handle peptides that contain methionine. Retrieved from [Link]

  • Valley, C. C., et al. (2012). TNF-related apoptosis-inducing ligand (TRAIL) is a neutral pH sensor. (Context on Met oxidation effects). Retrieved from [Link]

Sources

functional comparison of peptides with D-methionine vs. D-methionine sulfone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Peptide Engineers and Drug Developers

Executive Summary: The Stability-Activity Trade-off

In therapeutic peptide design, the substitution of L-amino acids with their D-isomers is a standard strategy to arrest proteolytic degradation. However, D-Methionine (D-Met) retains the thioether side chain, which remains highly susceptible to oxidative degradation by Reactive Oxygen Species (ROS) in vivo.

D-Methionine Sulfone (D-MetO₂) represents the "terminal oxidation" isostere. By incorporating the fully oxidized sulfone group, D-MetO₂ confers immunity to oxidative stress. However, this stability comes at a physicochemical cost: a drastic shift from hydrophobicity to polarity.

This guide analyzes the functional trade-offs between these two residues, providing experimental protocols to validate their utility in your specific peptide candidate.

Physicochemical Comparison

The fundamental difference lies in the sulfur oxidation state. While D-Met acts as a flexible hydrophobic anchor, D-MetO₂ acts as a polar, hydrogen-bond acceptor.

Table 1: Comparative Properties
FeatureD-Methionine (D-Met)D-Methionine Sulfone (D-MetO₂)
Formula


Side Chain Thioether (

)
Sulfone (

)
Electronic State Electron-rich (Nucleophilic)Electron-poor (Fully Oxidized)
Hydrophobicity High (Hydrophobic)Low (Polar / Hydrophilic)
H-Bonding None (Acceptor capacity weak)Strong H-Bond Acceptor (2 oxygens)
Oxidative Stability Poor (Oxidizes to Sulfoxide/Sulfone)Excellent (Chemically Inert)
Proteolytic Stability High (Due to D-chirality)High (Due to D-chirality)
Steric Bulk ModerateHigh (Tetrahedral geometry at Sulfur)
Visualizing the Oxidation Pathway

The transformation from Met to MetO₂ is often irreversible in biological systems (unlike the reversible Met


 Met-Sulfoxide step).[1]

MetOxidation cluster_stable Therapeutic Goal DMet D-Methionine (Thioether) DMetO D-Met Sulfoxide (Chiral S-center) DMet->DMetO Oxidation (Fast) ROS ROS Stress (H2O2, Superoxide) ROS->DMet DMetO->DMet Msr Enzymes (Reversible) DMetO2 D-Met Sulfone (Achiral S-center) DMetO->DMetO2 Strong Oxidation (Irreversible)

Figure 1: The oxidation cascade. D-MetO₂ represents the thermodynamic sink—once formed, it does not revert, providing permanent stability.

Functional Performance Analysis

Oxidative Stability (The Primary Differentiator)
  • D-Met: In the presence of peroxide or neutrophil bursts (common in inflammation sites), D-Met rapidly oxidizes to D-Met-Sulfoxide. This creates a new chiral center on the sulfur, resulting in a diastereomeric mixture (R/S-sulfoxide) that complicates HPLC profiles and alters binding kinetics [1].

  • D-MetO₂: Being fully oxidized, it is immune to ROS. It maintains a single peak profile during forced degradation studies, simplifying CMC (Chemistry, Manufacturing, and Controls) for drug filing [2].

Binding Affinity & Bioactivity

This is the critical risk factor.

  • Hydrophobic Pockets: If your native peptide uses Methionine to bury into a hydrophobic pocket (e.g., GPCR transmembrane domains), substituting D-Met with D-MetO₂ will likely abolish activity due to the introduction of two polar oxygen atoms and steric clash [3].

  • Solvent-Exposed Residues: If the Met residue is solvent-exposed, D-MetO₂ is often well-tolerated and can even improve solubility.

  • Met-Aromatic Motifs: Interestingly, methionine oxidation can sometimes strengthen interactions with aromatic residues (Tyr, Trp) via electrostatic interactions with the sulfone oxygens, though this is context-dependent [4].

Synthesis Considerations
  • D-Met: Requires careful handling. Acidolytic cleavage (TFA) can cause partial oxidation if scavengers (EDT, Thioanisole) are not used.

  • D-MetO₂: Extremely robust. Compatible with standard Fmoc protocols. No scavengers required for this specific residue during cleavage [5].

Decision Framework: When to Use Which?

Use the following logic flow to select the correct analog for your lead optimization.

DecisionTree cluster_note Note on Nle Start Start: Optimization Goal Q1 Is the Met residue critical for hydrophobic binding? Start->Q1 Q2 Is the peptide targeting an oxidative environment? (e.g., inflamed tissue) Q1->Q2 No / Unknown UseNle Consider Norleucine (Nle) (Hydrophobic Isostere) Q1->UseNle Yes (Hydrophobic Essential) UseDMet Use D-Methionine (Must add antioxidants to formulation) Q2->UseDMet No (Benign Environment) UseDMetO2 Use D-Met Sulfone (Max Stability) Q2->UseDMetO2 Yes

Figure 2: Selection logic for Methionine analogs. Note that Norleucine (Nle) is the preferred alternative if hydrophobicity is required but oxidation must be avoided.

Experimental Protocols

Protocol A: Synthesis of Peptides containing D-MetO₂

Standard Fmoc SPPS does not require modification, but solubility checks are vital.

  • Reagents: Use Fmoc-D-Met(O2)-OH (Commercial availability is high).

  • Coupling: Use standard DIC/Oxyma or HBTU/DIEA cycles.

    • Note: D-MetO₂ is more polar; if the peptide sequence is already hydrophobic, this residue may actually improve resin swelling.

  • Cleavage:

    • Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.

    • Crucial Difference: Unlike D-Met, you do not need odorous scavengers like Ethanedithiol (EDT) if D-MetO₂ is the only sensitive residue, as the sulfone cannot be alkylated or further oxidized.

Protocol B: Forced Degradation (Oxidative Stress Test)

Validates if D-MetO₂ provides the necessary protection compared to D-Met.

  • Preparation: Dissolve purified peptide (1 mg/mL) in PBS (pH 7.4).

  • Stress Condition: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 0.5% to 3.0%.

  • Incubation: Incubate at 37°C. Take aliquots at T=0, 1h, 4h, and 24h.

  • Quenching: Quench aliquots with Methionine (excess) or Catalase to stop oxidation immediately.

  • Analysis (RP-HPLC):

    • D-Met Peptide: Look for peak splitting (formation of Met-Sulfoxide diastereomers) eluting earlier (more polar) than the parent peak.

    • D-MetO₂ Peptide: The peak should remain unchanged (single peak stability).

References

  • Stadtman, E. R., et al. (2003). "Oxidation of Methionine Residues of Proteins: Biological Consequences."[2][3][4][5] Antioxidants & Redox Signaling.[3][6]

  • Sigma-Aldrich. "Peptide Stability and Potential Degradation Pathways."

  • Valley, C. C., et al. (2012). "Oxidation increases the strength of the methionine-aromatic interaction."[5] Biophysical Journal.

  • Hansen, P. R., & Oddo, A. (2015).[7] "Fmoc Solid-Phase Peptide Synthesis." Methods in Molecular Biology.

  • Biondi, L., et al. (2010). "Methionine sulfoxide- and sulfone-containing peptide synthesis." Florence University Repository.

Sources

Fmoc-D-Methionine Sulfone: The Dual-Defense Strategy for Peptide Stability

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide & Application Protocol

Executive Summary Native methionine (Met) is a "weak link" in peptide therapeutics due to its susceptibility to oxidative degradation and enzymatic proteolysis. Fmoc-D-Methionine Sulfone (Fmoc-D-Met(O₂)-OH) represents a precision engineering solution that addresses both failure modes simultaneously. By permanently fixing the oxidation state to the sulfone and inverting the stereochemistry to the D-isomer, researchers can create "hyper-stable" peptide analogs that maintain polarity while resisting both reactive oxygen species (ROS) and proteolytic cleavage.

This guide compares Fmoc-D-Met(O₂)-OH against native methionine and L-methionine sulfone, providing the rationale, data, and protocols necessary for its integration into drug discovery workflows.

The Methionine Problem: Oxidation & Instability

To understand the value of Fmoc-D-Met(O₂)-OH, one must first quantify the liabilities of native methionine.

  • Oxidative Instability: The thioether side chain of Met is easily oxidized to Methionine Sulfoxide (Met(O)) and subsequently to Methionine Sulfone (Met(O₂)). This oxidation alters the hydrophobicity of the residue, often disrupting the hydrophobic core of peptides and causing loss of potency.

  • Proteolytic Susceptibility: Native L-Met is a substrate for numerous proteases (e.g., chymotrypsin, elastase). In vivo, this leads to rapid clearance of Met-containing peptides.

Comparative Properties: Native vs. Sulfone Analogs
PropertyNative L-MethionineL-Methionine SulfoneD-Methionine Sulfone
Oxidation State Thioether (-S-)Sulfone (-SO₂-)Sulfone (-SO₂-)
Oxidative Stability Low (Prone to oxidation)High (Already oxidized)High (Already oxidized)
Proteolytic Stability Low (Native substrate)Low (Substrate for some enzymes)High (Resistant to L-proteases)
Side Chain Polarity HydrophobicStrongly PolarStrongly Polar
Conformational Bias FlexibleFlexible

-Turn Inducer
H-Bonding Potential Acceptor (Weak)Strong Acceptor (O atoms)Strong Acceptor (O atoms)
Strategic Application: Why Choose D-Met(O₂)?

The decision to use Fmoc-D-Met(O₂)-OH is rarely about a single factor. It is a strategic choice to engineer specific properties into a peptide lead.

A. The "Dual-Defense" Mechanism

Most modifications solve only one problem.

  • Replacing Met with Norleucine (Nle) solves oxidation but preserves hydrophobicity and proteolytic susceptibility.

  • Replacing L-Met with D-Met solves proteolysis but leaves the sulfur prone to oxidation.

  • D-Met(O₂) solves both: The sulfone group is chemically inert to further oxidation, and the D-configuration evades the active sites of endogenous proteases.

B. Structural Impact: The "Turn" Effect

Unlike the flexible thioether of native Met, the sulfone group is bulky and highly polar. When combined with D-chirality, this residue often acts as a


-turn inducer .
  • Mechanism: The D-isomer stabilizes reverse turn conformations (e.g., Type II'

    
    -turns) in an otherwise L-amino acid backbone.
    
  • Application: This is critical in designing cyclic peptides or stabilizing the bioactive conformation of receptor-binding ligands where a "kink" is required for fit.

C. Biological Case Study: Human Neutrophil Elastase (HNE)

Research into HNE inhibitors highlights the unique profile of the sulfone moiety.

  • Data: Native Met is a substrate for HNE. Oxidation to Met(O₂) creates a "super-substrate" that binds even more tightly due to hydrogen bonding with the sulfone oxygens.

  • The D-Switch: By switching to D-Met(O₂) , the residue retains the tight binding affinity (due to the sulfone) but becomes uncleavable (due to the D-chirality). This effectively converts a substrate into a potent, stable inhibitor.

Decision Logic: When to Substitute

Use the following logic flow to determine if Fmoc-D-Met(O₂)-OH is the correct building block for your sequence.

DecisionMatrix Start Target Peptide Contains Methionine IsOxidationIssue Is Met oxidation causing instability/heterogeneity? Start->IsOxidationIssue IsProteolysisIssue Is the peptide rapidly degraded in vivo? IsOxidationIssue->IsProteolysisIssue Yes UseDMet Use D-Methionine (Solves Proteolysis Only) IsOxidationIssue->UseDMet No (Only Proteolysis Issue) IsHydrophobicityCritical Is the hydrophobic pocket critical for binding? IsProteolysisIssue->IsHydrophobicityCritical Yes UseLMetO2 Use L-Methionine Sulfone (Solves Oxidation Only) IsProteolysisIssue->UseLMetO2 No (Only Oxidation Issue) UseNle Use Norleucine (Nle) (Preserves Hydrophobicity) IsHydrophobicityCritical->UseNle Yes (Sulfone too polar) UseDMetO2 **Use D-Methionine Sulfone** (Dual Stability + Turn Induction) IsHydrophobicityCritical->UseDMetO2 No (Polarity tolerated/beneficial)

Figure 1: Decision matrix for Methionine substitution strategies.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Integrating Fmoc-D-Met(O₂)-OH into SPPS is generally more straightforward than handling native methionine because it eliminates the risk of accidental oxidation during cleavage.

Protocol: Coupling Fmoc-D-Met(O₂)-OH

Reagents:

  • Resin: Rink Amide or Wang Resin (Standard loading 0.3–0.6 mmol/g).

  • Coupling Cocktail: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HBTU / DIPEA.

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow:

  • Solubility Check:

    • Fmoc-D-Met(O₂)-OH is more polar than Fmoc-Met-OH. It typically dissolves well in DMF. If aggregation is observed (common in hydrophobic sequences), the polarity of the sulfone may actually improve solvation of the growing chain.

  • Activation (Standard):

    • Dissolve Fmoc-D-Met(O₂)-OH (3-4 eq) in DMF.

    • Add Oxyma Pure (3-4 eq) and DIC (3-4 eq).

    • Note: Pre-activation for 2-3 minutes is recommended to ensure ester formation.

  • Coupling:

    • Add activated solution to the resin.[1]

    • Reaction time: 45–60 minutes at Room Temperature.

    • Validation: Perform a Kaiser test. The sulfone group does not interfere with ninhydrin monitoring.

  • Cleavage (The Advantage):

    • Standard Met Protocol: Requires scavengers like EDT (Ethanedithiol) or Thioanisole to prevent oxidation of Met to Met(O).

    • Met(O₂) Protocol: Since the sulfur is already fully oxidized, reducing scavengers are unnecessary .

    • Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.[2]

    • Benefit: Avoids the stench and toxicity of EDT.

Analytical Validation
  • HPLC: D-Met(O₂) peptides will elute earlier (lower retention time) than native Met analogs on C18 columns due to the increased polarity of the sulfone group.

  • Mass Spectrometry:

    • Native Met MW: 131.2 Da (residue mass).

    • Met(O₂) MW: 163.2 Da (residue mass).

    • Shift: Look for a +32 Da mass shift per methionine substitution relative to the native sequence.

References
  • Methionine Oxidation in SPPS

    • Denton, E. (2023).[2] "How to handle peptides that contain methionine." Biotage Blog.

  • Biological Impact of Met Sulfone (HNE Study)

    • Siedlecki, P. et al. (2021). "Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase." Biochemistry.
  • Antimicrobial Peptide Applications

    • Zhang, Y. et al. (2023).
  • Amyloid Beta & Met Oxidation

    • Friedemann, M. et al. (2015). "Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide."[3][4][5] Biochemical Journal.

  • Fmoc-D-Methionine Sulfone Product Data

    • Chem-Impex International. "Fmoc-D-methionine sulfone - Product Details."

Sources

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